molecular formula C4H4ClN3O2 B2737005 4-chloro-1-methyl-5-nitro-1H-pyrazole CAS No. 84547-95-5

4-chloro-1-methyl-5-nitro-1H-pyrazole

Cat. No.: B2737005
CAS No.: 84547-95-5
M. Wt: 161.55
InChI Key: JBOUKVDJCHFJMD-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-5-nitro-1H-pyrazole (CAS 42098-25-9) is a versatile and valuable chemical intermediate in scientific research, particularly in the synthesis of more complex heterocyclic systems. Its molecular formula is C 4 H 4 ClN 3 O 2 , with a molecular weight of 161.55 g/mol . The compound is characterized by a melting point of 135-137 °C and should be stored under an inert atmosphere at 2-8°C to maintain stability . The pyrazole scaffold is a privileged structure in medicinal chemistry, and derivatives like this are frequently employed in the development of new pharmaceutical agents . The specific substitution pattern on this pyrazole ring—featuring both chloro and nitro functional groups—makes it a versatile building block. It is used in the construction of molecules with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties . Furthermore, nitrated pyrazoles are of significant interest in the field of energetic materials research, where they are explored for the development of high-performance, low-sensitivity explosives and propellants due to their high heat of formation and density . The reactivity of the pyrazole ring allows for electrophilic substitution at position 4 and nucleophilic attacks at positions 3 and 5, enabling researchers to functionalize the core structure for various applications . Handling and Safety: This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses. Safety data indicates it may cause skin and eye irritation (H315, H319) and specific target organ toxicity upon single exposure (H335) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methyl-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOUKVDJCHFJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

difference between 4-chloro-1-methyl-5-nitro and 5-chloro-1-methyl-4-nitro isomers

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 5-chloro-1-methyl-4-nitroimidazole vs. 4-chloro-1-methyl-5-nitroimidazole

Executive Summary

In the development of purine antimetabolites and radiosensitizers, the precise regiochemistry of the imidazole scaffold is critical. The two isomers, 5-chloro-1-methyl-4-nitroimidazole (CMNI) and 4-chloro-1-methyl-5-nitroimidazole , exhibit vastly different electronic profiles and reactivities despite sharing the same molecular formula (


).

This guide dissects the structural, synthetic, and reactive divergences between these isomers.[1] The primary focus is on 5-chloro-1-methyl-4-nitroimidazole (CAS 4897-25-0) , the essential intermediate for the synthesis of Azathioprine , and its differentiation from the thermodynamically distinct 4-chloro-1-methyl-5-nitro isomer (CAS 4897-31-8).

Part 1: Structural & Electronic Analysis

The core difference lies in the position of the electron-withdrawing nitro group (


) and the leaving group (

) relative to the

-methyl moiety. This arrangement dictates the molecule's susceptibility to Nucleophilic Aromatic Substitution (

).[2]
Nomenclature and CAS Anchoring

To avoid ambiguity, we define the isomers based on the fixed


-methyl position (

):
FeatureIsomer A (The Drug Precursor) Isomer B (The Byproduct/Analog)
IUPAC Name 5-chloro-1-methyl-4-nitroimidazole 4-chloro-1-methyl-5-nitroimidazole
CAS Number 4897-25-0 4897-31-8
Structure Cl at

,

at

Cl at

,

at

Steric Environment

-Methyl is adjacent to Chloro

-Methyl is adjacent to Nitro
Key Application Synthesis of AzathioprineResearch standard; less reactive
Electronic Density & Steric Hindrance
  • Isomer A (5-Cl, 4-

    
    ):  The nitro group at 
    
    
    
    is coplanar with the imidazole ring, allowing for maximum resonance delocalization. This effectively withdraws electron density from the
    
    
    position, activating the carbon-chlorine bond for nucleophilic attack.[2] The
    
    
    -methyl and
    
    
    -chloro groups have minimal steric clash compared to a nitro group.
  • Isomer B (4-Cl, 5-

    
    ):  The nitro group at 
    
    
    
    suffers from significant steric hindrance with the adjacent
    
    
    -methyl group. This forces the nitro group to twist out of the plane of the aromatic ring (often >30° torsion), breaking conjugation. Consequently, the
    
    
    position is poorly activated, rendering the chlorine atom relatively inert to substitution.

Part 2: Synthetic Pathways & Regiocontrol

Achieving the correct isomer depends entirely on the synthetic strategy: Nitration of a precursor vs. Methylation of a scaffold .

Pathway A: Nitration (High Regioselectivity)

The industrial standard for producing the Azathioprine intermediate involves nitrating 5-chloro-1-methylimidazole .

  • Mechanism: The

    
    -methyl group directs the incoming electrophile (
    
    
    
    ) to the
    
    
    position.
  • Outcome: Exclusively yields 5-chloro-1-methyl-4-nitroimidazole .

Pathway B: Methylation (Mixed Regiochemistry)

Methylating 4-chloro-5-nitroimidazole (which exists in tautomeric equilibrium) typically yields a mixture.

  • Mechanism: Alkylation occurs at the nitrogen lone pairs.

  • Steric Control: Alkylation favors the nitrogen distal to the bulky nitro group (

    
     relative to 
    
    
    
    -nitro), producing the 5-chloro-1-methyl-4-nitro isomer as the major product, but significant amounts of the 4-chloro-1-methyl-5-nitro isomer (alkylation adjacent to nitro) can form depending on the base and solvent.

SynthesisPathways cluster_0 Pathway A: Nitration (Specific) cluster_1 Pathway B: Methylation (Ambiguous) Pre1 5-chloro-1-methylimidazole Prod1 5-chloro-1-methyl-4-nitroimidazole (Target Isomer) Pre1->Prod1 HNO3 / H2SO4 Electrophilic Subst. Pre2 4-chloro-5-nitroimidazole (Tautomer) Prod2A 5-chloro-1-methyl-4-nitroimidazole (Major) Pre2->Prod2A MeI / Base Steric Preference Prod2B 4-chloro-1-methyl-5-nitroimidazole (Minor/Impurity) Pre2->Prod2B MeI / Base Electronic Control

Figure 1: Comparative synthetic routes showing the regiochemical outcomes of nitration versus methylation.

Part 3: Reactivity Profile ( )

The defining technical difference is the reactivity with thiols, specifically 6-mercaptopurine (6-MP) .

The Azathioprine Reaction

5-chloro-1-methyl-4-nitroimidazole reacts rapidly with 6-MP in the presence of a base (DMSO or aqueous alkali) to form Azathioprine.

  • Mechanism:

    
     (Addition-Elimination).
    
  • Driving Force: The intermediate Meisenheimer complex is stabilized by the para-like nitro group at

    
    .
    
  • Kinetics: Fast reaction at mild temperatures (RT to 50°C).

The Isomer Inertness

4-chloro-1-methyl-5-nitroimidazole is virtually inert under standard Azathioprine synthesis conditions.

  • Reasoning: The

    
     position is not sufficiently electrophilic. The "ortho-like" nitro group at 
    
    
    
    is twisted (steric inhibition of resonance), preventing it from effectively stabilizing the negative charge in the transition state.

SNArMechanism cluster_inert Isomer B Behavior Start 5-chloro-1-methyl-4-nitroimidazole + 6-Mercaptopurine Complex Meisenheimer Complex (Stabilized by C4-NO2) Start->Complex Nucleophilic Attack at C5 Product Azathioprine (Drug Substance) Complex->Product Loss of Cl- Inert 4-chloro-1-methyl-5-nitroimidazole NoRxn No Reaction / Decomposition Inert->NoRxn Steric Twist inhibits S_NAr

Figure 2: The mechanistic pathway for Azathioprine formation vs. the inert nature of the 5-nitro isomer.

Part 4: Analytical Differentiation

When characterizing these isomers, standard HPLC and NMR techniques provide clear distinction.

Comparison Table
Property5-chloro-1-methyl-4-nitroimidazole 4-chloro-1-methyl-5-nitroimidazole
Melting Point 147 – 150 °C [1][2]~146 °C (Distinct crystal habit)
1H NMR (

)

7.50 (s, 1H, H-2)

3.72 (s, 3H, N-Me)

7.9 - 8.1 (s, 1H, H-2)

3.9 - 4.0 (s, 3H, N-Me)
13C NMR (

)
C4: ~142 ppm (

)C5: ~119 ppm (

)
C4: (

)C5: (

)
Solubility Soluble in DMSO, AcetoneLower solubility in polar aprotic solvents

Note on NMR: The H-2 proton in the 5-nitro isomer (Isomer B) is typically deshielded (shifted downfield) compared to the 4-nitro isomer due to the proximity of the nitro group's anisotropy cone and the twisted conformation.

Part 5: Experimental Protocols

Synthesis of 5-chloro-1-methyl-4-nitroimidazole (Azathioprine Intermediate)

Based on standard nitration protocols [1][3].

Reagents:

  • 5-chloro-1-methylimidazole (1.0 eq)

  • Conc.

    
     (5.0 vol)
    
  • Conc.

    
     (1.5 eq, 70%)
    

Procedure:

  • Preparation: Charge 5-chloro-1-methylimidazole into a reactor.

  • Acidification: Slow addition of

    
     maintaining temperature < 20°C (Exothermic).
    
  • Nitration: Add

    
     dropwise at 30-40°C.
    
  • Reaction: Heat to 70-80°C for 3-5 hours. Monitor by HPLC (Disappearance of starting material).

  • Quench: Pour reaction mixture onto crushed ice (10 vol).

  • Isolation: Neutralize to pH 7-8 with

    
     or 
    
    
    
    . The product precipitates as a white solid.
  • Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water.

  • Yield: Typically 85-92%.

Analytical Method (HPLC)

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm). Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water

  • B: Acetonitrile Gradient: 5% B to 90% B over 20 mins. Detection: UV at 280 nm (Nitroimidazole characteristic absorption). Retention Time: The 4-nitro isomer typically elutes earlier than the 5-nitro isomer due to higher polarity from the effective conjugation.

References

  • BenchChem. "Synthesis of 5-chloro-1-methyl-4-nitroimidazole using 5-Chloro-1-methylimidazole nitrate." BenchChem Protocols. Accessed Feb 24, 2026. Link

  • ChemicalBook. "5-Chloro-1-methyl-4-nitroimidazole Properties and Melting Point." ChemicalBook Database. Accessed Feb 24, 2026. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21010, 5-Chloro-1-methyl-4-nitroimidazole." PubChem. Accessed Feb 24, 2026. Link

  • MDPI. "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications." Molecules, 2022.[3][4] Link

  • ResearchGate. "Synthesis of Azathioprine Analogs and Regioselectivity Studies." ResearchGate Archives. Accessed Feb 24, 2026. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of Substituted Chloro-Nitro-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Focus on 4-chloro-1-methyl-5-nitro-1H-pyrazole and its Isomers for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Challenge of Isomer-Specific Data

Direct experimental values for the melting and boiling points of 4-chloro-1-methyl-5-nitro-1H-pyrazole are not prominently reported. This is not uncommon for specific, non-commercial isomers of complex heterocyclic compounds. However, by examining the reported data for structurally similar pyrazoles, we can establish a reasonable estimation range and understand the factors influencing these properties. This guide will focus on providing a comparative analysis of known chloro-nitro-pyrazole derivatives to empower researchers in their synthetic and analytical endeavors.

Comparative Physicochemical Data of Related Pyrazole Derivatives

The substitution pattern on the pyrazole ring significantly influences its physical properties. The following table summarizes the available data for isomers and related compounds, providing a valuable reference for estimating the properties of the target molecule.

Compound NameStructureCAS NumberMelting Point (°C)Boiling Point (°C)
5-chloro-3-methyl-4-nitro-1H-pyrazole6814-58-0111366.2 ± 37.0
4-Chloro-1-methyl-1H-pyrazole35852-81-4Not Available169.4
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid127892-62-0162 - 166Not Available
5-chloro-3-nitro-1H-pyrazole1369959-12-5Not Available359.0 ± 22.0 (Predicted)

Data sourced from multiple chemical suppliers and databases.[3][4][5][6]

Insight from a Senior Application Scientist: The presence of the nitro group in "5-chloro-3-methyl-4-nitro-1H-pyrazole" significantly elevates the boiling point compared to "4-Chloro-1-methyl-1H-pyrazole," which lacks this functional group. This is due to the strong dipole-dipole interactions and increased molecular weight conferred by the nitro group. We can infer that the boiling point of our target compound, 4-chloro-1-methyl-5-nitro-1H-pyrazole, will also be substantially high, likely in a similar range to its 4-nitro isomer. The melting point is more sensitive to the crystal lattice packing, which is harder to predict without experimental data. However, the value of 111 °C for the 4-nitro isomer provides a solid starting point for estimation.

Synthetic Pathways and Methodologies

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by functional group interconversions. The synthesis of chloro-nitro-pyrazoles can also be achieved through direct chlorination and nitration of the pyrazole ring.

General Synthetic Workflow

The following diagram outlines a general workflow for the synthesis and characterization of a target pyrazole derivative like 4-chloro-1-methyl-5-nitro-1H-pyrazole.

Synthetic Workflow Start Precursor Selection (e.g., 1-methylpyrazole) Chlorination Chlorination Start->Chlorination Nitration Nitration Chlorination->Nitration Purification Purification (e.g., Chromatography, Recrystallization) Nitration->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization PhysChem Physicochemical Analysis (Melting Point, Boiling Point) Characterization->PhysChem

Caption: A generalized workflow for the synthesis and analysis of substituted pyrazoles.

Experimental Protocol: Electrochemical Chlorination

Electrochemical methods offer a greener and often more selective alternative to traditional chlorinating agents.[7][8]

Objective: To introduce a chlorine atom at the 4-position of a pyrazole ring.

Materials:

  • 1-methylpyrazole (starting material)

  • Sodium chloride (NaCl)

  • Acetonitrile (solvent)

  • Hydrochloric acid (HCl)

  • Platinum electrodes

  • Diaphragm electrolysis cell

  • Power supply

Procedure:

  • Prepare an electrolytic solution by dissolving 1-methyl-3-ethyl-5-pyrazole carboxylate in acetonitrile and combining it with an aqueous solution of hydrochloric acid.[8]

  • Set up a diaphragm electrolysis cell with platinum electrodes.

  • Introduce the electrolytic solution into the anodic compartment.

  • Conduct the electrolysis at a constant current density. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, evaporate the solvent and excess hydrochloric acid under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 4-chloro-1-methyl-pyrazole derivative.[8]

  • Purify the product by column chromatography or recrystallization.

Reactivity and Mechanistic Considerations

The pyrazole ring is aromatic, and the positions of the substituents will direct further electrophilic substitution. The nitro group is a strong electron-withdrawing group and will deactivate the ring towards further electrophilic attack. Conversely, the methyl group is weakly activating.

Logical Relationship of Substituent Effects

The interplay of the substituents on the pyrazole ring dictates its chemical behavior.

Substituent Effects Pyrazole Pyrazole Ring (Aromatic System) Methyl 1-Methyl Group (Weakly Activating, Inductive Effect) Pyrazole->Methyl Chloro 4-Chloro Group (Deactivating, Inductive > Resonance) Pyrazole->Chloro Nitro 5-Nitro Group (Strongly Deactivating, Resonance & Inductive) Pyrazole->Nitro Reactivity Overall Reactivity Methyl->Reactivity Influences Chloro->Reactivity Influences Nitro->Reactivity Influences

Caption: The influence of substituents on the reactivity of the pyrazole ring.

Safety and Handling

Substituted nitro-aromatic and heterocyclic compounds should be handled with care as they can be energetic and potentially toxic.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: While specific data for 4-chloro-1-methyl-5-nitro-1H-pyrazole is unavailable, related compounds like 5-chloro-3-methyl-4-nitro-1H-pyrazole are harmful if swallowed and toxic if inhaled.[9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Directions

While the precise melting and boiling points of 4-chloro-1-methyl-5-nitro-1H-pyrazole remain to be experimentally determined, this guide provides a robust framework for researchers. By leveraging data from closely related isomers, understanding the synthetic pathways, and considering the influence of substituent effects, scientists can confidently proceed with the synthesis, purification, and characterization of this and other novel pyrazole derivatives. The biological activities of many pyrazole derivatives suggest that this class of compounds will continue to be a fertile ground for discovery in pharmaceuticals and agrochemicals.[10][11][12]

References

  • Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 4-Chloro-1-methyl-1H-pyrazole | CAS 35852-81-4. AMERICAN ELEMENTS. [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Jawaharlal Nehru Technological University Hyderabad. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • 5-Chloro-3-methyl-4-nitro-1H-pyrazole, 250 mg. Carl ROTH. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Nucleophilic Aromatic Substitution of 4-chloro-1-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-1-methyl-5-nitro-1H-pyrazole. This substrate is a highly valuable, electronically-activated heterocyclic building block for the synthesis of diverse molecular entities in drug discovery and materials science. We will delve into the underlying reaction mechanism, provide detailed, field-tested experimental protocols for various classes of nucleophiles, and offer insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, ensuring reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Activated Pyrazole Core

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of modern pharmaceutical design.[1] The subject of this guide, 4-chloro-1-methyl-5-nitro-1H-pyrazole, is a particularly reactive and versatile intermediate. The strategic placement of a potent electron-withdrawing nitro group at the C5 position, ortho to the C4 chloro leaving group, profoundly activates the pyrazole ring towards nucleophilic attack. This electronic activation facilitates a robust and predictable SNAr reaction, allowing for the facile introduction of a wide array of functional groups at the C4 position.

Understanding and mastering this reaction provides a direct and efficient route to novel 4-substituted-1-methyl-5-nitro-1H-pyrazole derivatives, which are key precursors for more complex molecular architectures, including analogues of bioactive compounds.

Reaction Mechanism: Addition-Elimination Pathway

The nucleophilic aromatic substitution on this pyrazole system proceeds via a classical two-step addition-elimination mechanism, often referred to as the SNAr pathway.[3][4][5]

  • Nucleophilic Attack and Formation of the Meisenheimer-like Intermediate: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine (C4). This step is typically the rate-determining step of the reaction.[3] The attack disrupts the aromaticity of the pyrazole ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

  • Stabilization and Elimination: The negative charge of this intermediate is effectively delocalized across the pyrazole ring and, most importantly, onto the oxygen atoms of the C5-nitro group. This delocalization provides significant stabilization, lowering the activation energy of the initial attack.

  • Rearomatization: In the final, rapid step, the leaving group (chloride, Cl⁻) is expelled, and the aromaticity of the pyrazole ring is restored, yielding the final substituted product.

The powerful electron-withdrawing nature of the nitro group is critical; without it, the pyrazole ring would be significantly less susceptible to nucleophilic attack.[6] The ortho positioning of the nitro group relative to the leaving group provides optimal resonance stabilization for the anionic intermediate, making the reaction highly efficient.[3]

Caption: Figure 1: S(N)Ar Mechanism on 4-chloro-1-methyl-5-nitro-1H-pyrazole

Experimental Protocols & Application Data

The following protocols provide detailed, step-by-step methodologies for the SNAr of 4-chloro-1-methyl-5-nitro-1H-pyrazole with various nucleophile classes.

General Experimental Workflow

A standardized workflow ensures reproducibility. Key stages include reaction setup, monitoring, work-up, and purification.

Workflow Figure 2: General Experimental Workflow arrow arrow A 1. Reagent Preparation - Substrate (1.0 eq) - Nucleophile (1.1-1.5 eq) - Base (if needed, 1.5-3.0 eq) - Anhydrous Solvent B 2. Reaction Setup - Charge reactor with substrate, solvent - Inert atmosphere (N2 or Ar) - Add base and nucleophile A->B C 3. Reaction Monitoring - Heat to specified temperature - Monitor by TLC or LC-MS - Check for consumption of starting material B->C D 4. Aqueous Work-up - Cool to room temperature - Quench with water or aq. NH4Cl - Extract with organic solvent (e.g., EtOAc, DCM) C->D E 5. Purification - Dry organic layer (Na2SO4/MgSO4) - Concentrate in vacuo - Purify by column chromatography or recrystallization D->E F 6. Product Characterization - NMR (1H, 13C) - Mass Spectrometry (HRMS) - Purity analysis (HPLC) E->F

Caption: Figure 2: General Experimental Workflow

Protocol 1: Substitution with an Aliphatic Amine (e.g., Pyrrolidine)

This protocol details the reaction with a secondary amine, a common transformation in library synthesis.

  • Materials & Reagents:

    • 4-chloro-1-methyl-5-nitro-1H-pyrazole

    • Pyrrolidine

    • Potassium Carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Deionized Water

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for chromatography

  • Step-by-Step Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-chloro-1-methyl-5-nitro-1H-pyrazole (1.0 mmol, 1.0 eq).

    • Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

    • Add anhydrous DMF (5 mL) to dissolve the solids.

    • Add pyrrolidine (1.2 mmol, 1.2 eq) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to 60-70 °C.

    • Causality Note: The base (K₂CO₃) acts as an acid scavenger for the HCl generated in situ, driving the reaction to completion. DMF is an ideal polar aprotic solvent that accelerates SNAr reactions by solvating the cationic counter-ion of the base and the charged intermediate.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-methyl-5-nitro-4-(pyrrolidin-1-yl)-1H-pyrazole.

Protocol 2: Substitution with an Aryl Thiol (e.g., Thiophenol)

This protocol demonstrates the formation of a C-S bond, introducing an arylthioether moiety.

  • Materials & Reagents:

    • 4-chloro-1-methyl-5-nitro-1H-pyrazole

    • Thiophenol

    • Sodium Hydride (NaH), 60% dispersion in mineral oil

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aq. Ammonium Chloride (NH₄Cl)

    • Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • Safety First: Sodium hydride is highly reactive and flammable. Handle only under an inert atmosphere and away from moisture.

    • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (5 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 mmol, 1.2 eq) portion-wise.

    • Add thiophenol (1.1 mmol, 1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 20 minutes. Effervescence (H₂ gas) should be observed as the thiolate is formed.

    • Causality Note: Thiophenols are acidic enough to be deprotonated by a strong base like NaH. The resulting thiolate is a much more potent nucleophile than the neutral thiol, which is essential for an efficient reaction.

    • In a separate flask, dissolve 4-chloro-1-methyl-5-nitro-1H-pyrazole (1.0 mmol, 1.0 eq) in anhydrous THF (3 mL).

    • Add the solution of the pyrazole to the pre-formed thiolate suspension at 0 °C dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aq. NH₄Cl (10 mL) at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify by column chromatography to yield 1-methyl-5-nitro-4-(phenylthio)-1H-pyrazole.

Summary of Reaction Conditions

The versatility of the substrate allows for a wide range of transformations. The following table summarizes typical conditions for different nucleophile classes.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Time (h)
Primary/Secondary Amines MorpholineK₂CO₃, Et₃NDMF, MeCN25 - 802 - 12
Aromatic Amines AnilineNaOt-Bu, K₃PO₄Dioxane, Toluene80 - 1106 - 24
Alcohols / Phenols Methanol, PhenolNaH, K₂CO₃THF, DMF0 - 604 - 18
Thiols / Thiophenols EthanethiolNaH, Cs₂CO₃THF, DMF0 - 502 - 8
Azides Sodium Azide (NaN₃)NoneDMSO, DMF50 - 903 - 6

Note: These are starting conditions. Optimization of base, solvent, and temperature may be required for specific substrates to maximize yield and minimize side reactions.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently reactive nucleophile.2. Inactive base or insufficient amount.3. Reaction temperature too low.4. Reagents or solvent not anhydrous.1. Use a stronger base to generate a more potent nucleophile (e.g., NaH instead of K₂CO₃).2. Use freshly opened/dried base and solvent.3. Increase reaction temperature in 10-20 °C increments.4. For weak nucleophiles (e.g., anilines), consider palladium-catalyzed Buchwald-Hartwig amination as an alternative.
Multiple Products / Decomposition 1. Reaction temperature too high.2. Nucleophile or product is unstable to the reaction conditions.3. Presence of oxygen for sensitive substrates.1. Lower the reaction temperature.2. Use a milder base (e.g., Cs₂CO₃ instead of NaH).3. Ensure the reaction is run under a strictly inert atmosphere.
Difficult Purification 1. Residual high-boiling solvent (DMF, DMSO).2. Product is highly polar.1. Perform multiple aqueous washes (water, brine) during work-up to remove DMF/DMSO.2. Consider a reverse-phase chromatography purification for highly polar compounds.

Conclusion

The nucleophilic aromatic substitution of 4-chloro-1-methyl-5-nitro-1H-pyrazole is a reliable and high-yield transformation critical for the synthesis of functionalized heterocyclic compounds. The strong activation provided by the C5-nitro group enables reactions with a broad scope of nucleophiles under generally mild conditions. By understanding the underlying mechanism and following the detailed protocols provided, researchers can effectively leverage this versatile building block to accelerate their discovery programs.

References

  • SciSpace. "A Novel synthesis of nitrofuran containing 1,3,4,5-tetra substituted pyrazoles via 1,3-dipolar addition reaction". Available at: [Link]

  • MDPI. "On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene". Available at: [Link]

  • ResearchGate. "Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)...". Available at: [Link]

  • ACS Publications. "Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles". Available at: [Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at: [Link]

  • Organic Chemistry Portal. "Vicarious Nucleophilic Substitution (VNS)". Available at: [Link]

  • PMC. "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines". Available at: [Link]

  • ResearchGate. "Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid". Available at: [Link]

  • ChemEurope.com. "Nucleophilic aromatic substitution". Available at: [Link]

  • arkat usa. "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione". Available at: [Link]

  • Baran Lab, Scripps Research. "Haloselectivity of Heterocycles". Available at: [Link]

  • WuXi Biology. "SNAr Reaction of Polyhalogenated Heterocycles". Available at: [Link]

  • KPU Pressbooks. "5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II". Available at: [Link]

  • ChemRxiv. "Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over". Available at: [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-chloro-1-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the field of medicinal chemistry and drug discovery, where the construction of complex molecular architectures is paramount.[1][3] Pyrazole-containing molecules, in particular, are of significant interest due to their prevalence in a wide array of biologically active compounds.[1][3]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of a challenging substrate: 4-chloro-1-methyl-5-nitro-1H-pyrazole. The presence of both a chloro-substituent, which is known to be less reactive in the oxidative addition step compared to bromides or iodides, and an electron-withdrawing nitro group presents unique challenges that necessitate careful optimization of reaction conditions.[4][5] We will delve into the critical parameters influencing the reaction's success, provide detailed experimental protocols, and discuss troubleshooting strategies to empower researchers in their synthetic endeavors.

The Challenge: Coupling an Electron-Deficient Heterocyclic Chloride

The Suzuki-Miyaura coupling of aryl chlorides is inherently more difficult than that of their bromide or iodide counterparts due to the stronger carbon-chlorine bond, which makes the rate-determining oxidative addition step to the palladium(0) catalyst more challenging.[4][5] The substrate in focus, 4-chloro-1-methyl-5-nitro-1H-pyrazole, presents a further layer of complexity. The electron-withdrawing nature of the nitro group and the pyrazole ring deactivates the aryl chloride, making oxidative addition even less favorable.[4]

However, recent advancements in catalyst and ligand design have significantly expanded the scope of the Suzuki-Miyaura reaction to include such unactivated and electron-deficient aryl chlorides.[6][7] The key to success lies in the judicious selection of the palladium source, ligand, base, and solvent system to promote the desired catalytic cycle and minimize side reactions.

Critical Reaction Parameters: A Mechanistic Perspective

The success of the Suzuki-Miyaura coupling hinges on a delicate interplay of several factors. Understanding the role of each component within the catalytic cycle is crucial for rational protocol design and optimization.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps:[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-chloro-1-methyl-5-nitro-1H-pyrazole) to form a Pd(II) complex. This is often the rate-limiting step, especially for aryl chlorides.[2]

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or its ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[2][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species.[4]

Suzuki_Catalytic_Cycle ArylHalide ArylHalide OxAdd OxAdd BoronicAcid BoronicAcid Transmetalation Transmetalation Byproduct Byproduct Base Base Pd0 Pd0 Product Product

Catalyst and Ligand Selection

For challenging substrates like 4-chloro-1-methyl-5-nitro-1H-pyrazole, the choice of the palladium precatalyst and, more importantly, the ligand is critical.

  • Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6] Pd(II) precatalysts like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.

  • Ligands: Electron-rich and bulky phosphine ligands are essential for facilitating the oxidative addition of aryl chlorides.[4][5] Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective.[7] N-heterocyclic carbenes (NHCs) also serve as excellent ligands, offering high stability and activity.[2]

The Role of the Base and Solvent
  • Base: A base is required to activate the boronic acid for transmetalation.[6] Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[7] The choice of base can significantly impact the reaction rate and yield. For substrates with base-sensitive functional groups, milder bases like KF can be employed.[6]

  • Solvent: A variety of organic solvents can be used, often in combination with water.[4] Common solvent systems include dioxane/water, THF/water, and toluene/water.[3] The presence of water is often beneficial, though not always necessary. Degassing the solvent to remove oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Recommended Reaction Conditions: A Comparative Overview

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of challenging aryl chlorides, providing a starting point for the optimization of the reaction with 4-chloro-1-methyl-5-nitro-1H-pyrazole.

ComponentCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(PPh₃)₄ (5 mol%)[8]
Ligand SPhos (4 mol%)XPhos (2 mol%)-
Base K₃PO₄ (2 equiv.)[7]Cs₂CO₃ (2 equiv.)K₂CO₃ (2 equiv.)[7]
Solvent Dioxane/H₂O (4:1)[3]Toluene/H₂O (10:1)THF/H₂O (4:1)
Temperature 80-100 °C100-120 °C90 °C[8]
Reaction Time 12-24 h12-24 h6-12 h[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-chloro-1-methyl-5-nitro-1H-pyrazole

This protocol details a general procedure for the Suzuki-Miyaura coupling of 4-chloro-1-methyl-5-nitro-1H-pyrazole with a generic arylboronic acid.

Materials and Reagents
  • 4-chloro-1-methyl-5-nitro-1H-pyrazole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Heating mantle or oil bath with a temperature controller

  • Inert gas line and vacuum pump

  • Standard laboratory glassware for work-up and purification

Reaction Setup and Procedure

Suzuki_Workflow Reagents Reagents Flask Flask Reagents->Flask Inert Inert Flask->Inert Solvent Solvent Inert->Solvent Heat Heat Solvent->Heat Monitor Monitor Heat->Monitor Cool Cool Monitor->Cool Extract Extract Cool->Extract Dry Dry Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify

  • Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine 4-chloro-1-methyl-5-nitro-1H-pyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: To the flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-methyl-5-nitro-1H-pyrazole.

Microwave-Assisted Protocol

For accelerated reaction times, a microwave-assisted protocol can be employed.

  • Setup: In a microwave reaction vial, combine the pyrazole, boronic acid, base, catalyst, and ligand as described above.

  • Solvent: Add the degassed solvent system.

  • Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a constant temperature of 120-150 °C for 10-30 minutes.[1][9]

  • Work-up and Purification: After cooling, perform the work-up and purification as described in the conventional heating protocol.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use fresh, high-quality reagents.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Inefficient ligandScreen alternative bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.
Protodeboronation Presence of excess water or protic solventsUse anhydrous solvents and minimize the amount of water in the reaction mixture.
Strong baseConsider using a milder base such as KF or CsF.
Homocoupling of Boronic Acid Oxygen contaminationRigorously degas all solvents and maintain a strict inert atmosphere.
Formation of Byproducts Side reactions of the nitro groupWhile generally well-tolerated, under harsh conditions, the nitro group could potentially undergo side reactions. If suspected, consider milder conditions or alternative catalysts. Recent studies have even shown that the nitro group itself can act as a leaving group in Suzuki-Miyaura couplings under specific conditions, though this is less common.[10][11]

Conclusion

The Suzuki-Miyaura coupling of 4-chloro-1-methyl-5-nitro-1H-pyrazole, while challenging, is a feasible and valuable transformation for the synthesis of novel chemical entities. Success hinges on the careful selection of a robust catalytic system, particularly an electron-rich and sterically hindered ligand, to overcome the inherent low reactivity of the substrate. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to develop and optimize this important reaction, paving the way for the discovery of new therapeutics and functional materials.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available from: [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • JACS Au - ACS Publications. Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. Available from: [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available from: [Link]

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. Available from: [Link]

  • White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. Available from: [Link]

  • Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Available from: [Link]

  • Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]

  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. Available from: [Link]

  • PubMed. Palladium-Catalyzed Cross-Coupling of Nitroarenes. Available from: [Link]

  • ResearchGate. (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]

Sources

Technical Guide: Nucleophilic Substitution Profiles of 4-Chloro-1-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026


 derivatization.

Executive Summary

The scaffold 4-chloro-1-methyl-5-nitro-1H-pyrazole represents a highly functionalized "linchpin" intermediate in the synthesis of bioactive heterocycles. Contrary to standard halo-arene chemistry where the halogen is the primary leaving group, this substrate exhibits a distinct reactivity profile dominated by the nucleophilic displacement of the nitro group (denitration) at position C5.

This guide details the "Nitro-Melt" strategy: utilizing the high electrophilicity of the C5 position to introduce diverse nucleophiles (amines, alkoxides, thiols) while retaining the C4-chlorine atom for subsequent transition-metal-catalyzed cross-couplings. This orthogonality is critical for fragment-based drug discovery (FBDD).

Mechanistic Foundation & Regioselectivity[1][2]

The Electrophilic Landscape

In 1-substituted pyrazoles, the electron density is not distributed evenly.

  • Position C5 (The "Hot" Spot): This carbon is adjacent to the pyrrole-like nitrogen (N1). In 1-methyl-5-nitropyrazoles, the C5 position is severely electron-deficient due to the cumulative inductive effects of the adjacent N1-methyl group and the strong electron-withdrawing nature of the nitro group itself.

  • Position C4 (The "Cold" Spot): While the chlorine atom at C4 is theoretically a leaving group, it is situated in a "meta-like" relationship to the N1 nitrogen. Furthermore, the resonance contribution from the 5-nitro group stabilizes the ring but does not activate C4 for nucleophilic attack as effectively as it activates C5 for its own displacement.

The Reaction Pathway: of the Nitro Group

When a nucleophile attacks 4-chloro-1-methyl-5-nitro-1H-pyrazole, the reaction proceeds via an addition-elimination mechanism (


).
  • Addition: The nucleophile attacks C5, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group oxygens and the ring nitrogens.

  • Elimination: The system seeks to restore aromaticity. The nitrite ion (

    
    ) is a competent leaving group in highly activated heterocycles, often superior to chloride in this specific electronic environment.
    
  • Result: The product is a 4-chloro-1-methyl-5-substituted-pyrazole . The chlorine atom remains intact.

Critical Insight: Literature confirms that in 1-methyl-3,4,5-trinitropyrazole and similar analogues, the nitro group at position 5 is the exclusive site of substitution for N, O, and S nucleophiles [1, 3].

Visualization of Reaction Logic[2]

The following diagram illustrates the divergent pathways. Note the high-contrast node text and specific color coding for logical flow.

ReactionPathways Start 4-Chloro-1-methyl-5-nitro-1H-pyrazole (Substrate) Nu_Amine Primary/Secondary Amines (HNRR') Start->Nu_Amine Nu_Alkoxide Alkoxides (NaOR) Start->Nu_Alkoxide Nu_Thiol Thiols (RSH + Base) Start->Nu_Thiol Intermediate Meisenheimer Complex (C5 Attack) Nu_Amine->Intermediate SNAr (C5) Nu_Alkoxide->Intermediate SNAr (C5) Nu_Thiol->Intermediate SNAr (C5) Prod_Amine 5-Amino-4-chloro-1-methylpyrazole (+ NO2-) Intermediate->Prod_Amine - NO2 group Prod_Alkoxy 5-Alkoxy-4-chloro-1-methylpyrazole (+ NO2-) Intermediate->Prod_Alkoxy - NO2 group Prod_Thio 5-Thio-4-chloro-1-methylpyrazole (+ NO2-) Intermediate->Prod_Thio - NO2 group Byproduct Nitrite Salt (NaNO2 / R2NH2+ NO2-) Intermediate->Byproduct

Figure 1: Reaction logic flow demonstrating the regioselective displacement of the C5-nitro group by various nucleophiles.

Experimental Protocols

Protocol A: C5-Amination (Synthesis of 5-Amino-4-chloropyrazoles)

This protocol is ideal for introducing solubilizing groups (e.g., morpholine, piperazine) early in the synthetic sequence.

  • Reagents:

    • Substrate: 4-chloro-1-methyl-5-nitro-1H-pyrazole (1.0 equiv)

    • Amine: Morpholine or primary amine (2.0 - 2.5 equiv)

    • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Procedure:

    • Dissolve the substrate in MeCN (0.2 M concentration).

    • Add the amine dropwise at Room Temperature (RT).

      • Note: The reaction is exothermic. If using low-boiling amines, cool to 0°C during addition.

    • Stir at RT for 2–4 hours. Monitor by TLC/LC-MS.

      • Checkpoint: Look for the disappearance of the nitro starting material and the emergence of a more polar peak (amine product).

    • Workup: Concentrate the solvent. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) to remove the nitrite salts and excess amine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Expected Yield: 85–95%

  • Mechanistic Note: The second equivalent of amine acts as a scavenger for the generated nitrous acid (

    
    ) species, forming ammonium nitrite salts [1].
    
Protocol B: C5-Alkoxylation (Synthesis of 5-Alkoxy-4-chloropyrazoles)

Direct displacement using alkoxide salts.

  • Reagents:

    • Substrate (1.0 equiv)

    • Sodium Methoxide (NaOMe) (1.1 equiv)

    • Solvent: Methanol (anhydrous)

  • Procedure:

    • Prepare a solution of NaOMe in MeOH (0.5 M) under Nitrogen.

    • Add the substrate solution (in minimal MeOH) to the alkoxide solution at 0°C.

    • Allow to warm to RT and stir for 1 hour.

    • Quench: Pour into ice water.

    • Isolation: The product often precipitates. Filter the solid.[1] If no precipitate, extract with DCM.

  • Safety Warning: The byproduct is Sodium Nitrite (

    
    ). Ensure aqueous waste is treated appropriately (oxidized to nitrate or handled as hazardous waste) to prevent nitrosamine formation if contacting amines later.
    
Protocol C: C5-Thiolation (Synthesis of 5-Thio-4-chloropyrazoles)

Thiols are "soft" nucleophiles and react rapidly.

  • Reagents:

    • Substrate (1.0 equiv)

    • Thiophenol or Alkyl Thiol (1.1 equiv)

    • Base:

      
       (1.5 equiv)
      
    • Solvent: DMF or MeCN

  • Procedure:

    • Suspend

      
       in the solvent. Add the thiol and stir for 10 min to generate the thiolate.
      
    • Add the pyrazole substrate.[2]

    • Heat to 50°C for 2 hours.

    • Workup: Dilute with water and extract with EtOAc.

  • Authoritative Note: Similar reactivity is observed in 1-methyl-3,4,5-trinitropyrazole, where thiols exclusively displace the 5-nitro group [1].

Data Summary & Troubleshooting

ParameterC5-AminationC5-AlkoxylationC5-Thiolation
Nucleophile Primary/Secondary AminesNaOMe / NaOEtThiophenol / Alkyl Thiols
Leaving Group

(Nitrite)

(Nitrite)

(Nitrite)
Solvent MeCN, EtOHMeOH, THFDMF, MeCN
Temp 25°C0°C

25°C
25°C

60°C
Regioselectivity >98% C5 (vs C4)>95% C5>95% C5
Common Issue Formation of nitrosamines (trace)Hydrolysis to pyrazolone if wetDisulfide formation (byproduct)

Troubleshooting Tip: If the reaction stalls, do not increase temperature above 80°C indiscriminately. High heat can lead to the decomposition of the nitro-pyrazole ring or explosion hazards. Instead, switch to a more polar aprotic solvent (DMSO) to enhance the nucleophilicity of the attacking species.

Safety & Handling (Critical)

  • Energetic Materials: Nitropyrazoles are potential energetic materials. While the 4-chloro derivative is more stable than trinitropyrazoles, standard safety blast shields should be used for reactions >5g.

  • Nitrite Byproducts: The reaction releases nitrite ions. Do not acidify the reaction mixture in the presence of secondary amines, as this will generate carcinogenic N-nitrosamines . Quench with basic or neutral aqueous solutions.

References

  • Kanishchev, O. S., et al. (2011).[3] Nucleophilic substitution in 1-methyl-3,4,5-trinitro-1H-pyrazole. Mendeleev Communications.[3] Link

  • Lyalin, V. V., et al. (2008).[4] Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. Link

  • Dalinger, I. L., et al. (1997). Nitropyrazoles.[5][2][3][4][6][7] Part 11. Isomeric 1-methyl-3(5)-nitropyrazole-4-carbonitriles in nucleophilic substitution reactions. Russian Chemical Bulletin. Link

Sources

Application Notes & Protocols: Synthesis of 4-Amino-1-Methyl-5-Nitropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and applications in energetic materials.[1] Within this class, 4-amino-5-nitropyrazole scaffolds are of particular interest as they combine a key hydrogen bond donor (amino group) and a potent electron-withdrawing group (nitro group) on a stable heterocyclic ring.[2][3] This unique arrangement makes them valuable intermediates for the synthesis of novel pharmaceuticals, agrochemicals, and advanced high-energy-density materials.[2][3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic strategies for obtaining 4-amino-1-methyl-5-nitropyrazole and its derivatives. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights grounded in established chemical principles.

I. Strategic Overview of Synthesis

The synthesis of 4-amino-1-methyl-5-nitropyrazole derivatives is not a trivial one-step process. It requires a multi-step approach that carefully builds the desired substitution pattern on the pyrazole ring. The two most logical and field-proven strategies involve either the late-stage introduction of the amino group onto a pre-formed nitrated pyrazole core or the reduction of a dinitro precursor.

  • Strategy A: Nucleophilic Aromatic Substitution (SNAr) : This is arguably the most robust approach. It begins with the synthesis of a highly electrophilic pyrazole ring, such as 1-methyl-3,4,5-trinitropyrazole (MTNP). The nitro group at the C4 position is highly activated towards nucleophilic attack and can be selectively displaced by an amine source.[3]

  • Strategy B: Selective Reduction of a Dinitro Intermediate : This strategy involves the synthesis of a 1-methyl-4,5-dinitropyrazole precursor. Subsequently, the nitro group at the C4 position is selectively reduced to an amino group, leaving the C5-nitro group intact. This requires careful selection of reducing agents and reaction conditions to achieve the desired regioselectivity.[5]

The following diagram illustrates these two primary synthetic pathways.

G cluster_0 Core Strategies Start 1-Methylpyrazole MTNP 1-Methyl-3,4,5-trinitropyrazole (MTNP) Start->MTNP Aggressive Nitration DNP 1-Methyl-4,5-dinitropyrazole Start->DNP Controlled Dinitration Target 4-Amino-1-methyl-5-nitropyrazole Derivatives MTNP->Target Strategy A: Nucleophilic Substitution (SNA_r) with Amines DNP->Target Strategy B: Selective Reduction of C4-NO₂ Group

Caption: Overview of the two primary synthetic routes to the target compound.

II. Detailed Protocols and Methodologies

Strategy A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the high electrophilicity of 1-methyl-3,4,5-trinitropyrazole (MTNP), where the C4-nitro group is readily displaced by nucleophiles.[3] The synthesis is a two-step process: exhaustive nitration followed by amination.

Step 1: Synthesis of 1-Methyl-3,4,5-trinitropyrazole (MTNP)

The initial step involves the aggressive nitration of 1-methylpyrazole. This reaction is highly exothermic and requires strict temperature control and the use of potent nitrating agents. One established method is the nitration of N-methylpyrazole using 100% nitric acid.[4][6]

Protocol 1: Nitration of 1-Methylpyrazole

G cluster_workflow Protocol 1 Workflow A 1. Prepare Nitrating Mixture (100% HNO₃) in flask B 2. Cool mixture to 0-5 °C (Ice Bath) A->B C 3. Add 1-Methylpyrazole dropwise, T < 10 °C B->C D 4. Heat reaction to 80-85 °C (Controlled Heating) C->D E 5. Maintain for 2-3 hours D->E F 6. Quench on ice-water E->F G 7. Filter and wash precipitate F->G H 8. Dry to obtain MTNP G->H

Caption: Experimental workflow for the synthesis of MTNP.

Materials & Reagents:

ReagentPurposeKey Safety Considerations
1-MethylpyrazoleStarting MaterialIrritant. Handle in a fume hood.
100% Nitric AcidNitrating AgentExtremely corrosive and a strong oxidizer. Reacts violently with organic materials. Use appropriate PPE (face shield, acid-resistant gloves).
Ice/WaterQuenching/CoolingN/A

Step-by-Step Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 100% nitric acid.

  • Cooling: Place the flask in an ice-salt bath and cool the nitric acid to 0-5 °C with gentle stirring.

  • Addition of Substrate: Add 1-methylpyrazole dropwise via the dropping funnel to the cooled nitric acid. Causality: This addition must be slow and controlled to manage the highly exothermic reaction. The internal temperature should be maintained below 10 °C to prevent runaway reactions and the formation of undesired byproducts.

  • Reaction Heating: After the addition is complete, slowly and carefully remove the ice bath and heat the reaction mixture to 80-83 °C.[4][6]

  • Reaction Monitoring: Maintain this temperature for 2.5-3 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring. Causality: This quenching step precipitates the solid product from the acidic solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the resulting solid (MTNP) in a vacuum oven at 40-50 °C. The product should be a crystalline solid.

Step 2: Amination of 1-Methyl-3,4,5-trinitropyrazole (MTNP)

With MTNP in hand, the next step is the regioselective substitution of the C4-nitro group. For the parent 3,4,5-trinitro-1H-pyrazole, reaction with ammonia readily affords 4-amino-3,5-dinitropyrazole.[3] A similar reactivity is expected for the N-methyl derivative.

Protocol 2: SNAr Amination of MTNP

Materials & Reagents:

ReagentPurposeKey Safety Considerations
MTNPStarting MaterialEnergetic material. Handle with care, avoid friction and impact.
Aqueous Ammonia (28-30%)Nucleophile/Amine SourceCorrosive, respiratory irritant. Work in a well-ventilated fume hood.
EthanolSolventFlammable.

Step-by-Step Procedure:

  • Dissolution: Suspend the synthesized MTNP in ethanol in a round-bottom flask.

  • Addition of Ammonia: Cool the suspension in an ice bath and add concentrated aqueous ammonia dropwise. The reaction is often accompanied by a color change.

  • Reaction: Allow the mixture to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure.

  • Purification: Collect the solid product by filtration. Wash with a small amount of cold ethanol and then water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the target 4-amino-1-methyl-3,5-dinitropyrazole.

Strategy B: Synthesis via Selective Reduction

This alternative strategy relies on creating a 1-methyl-4,5-dinitropyrazole intermediate and then selectively reducing the C4-nitro group. This method avoids the use of the more energetic MTNP intermediate.

Step 1: Synthesis of 1-Methyl-3,4-dinitropyrazole or 1-Methyl-4,5-dinitropyrazole

The dinitration of 1-methylpyrazole can yield a mixture of isomers, including 1-methyl-3,4-dinitropyrazole.[7] Obtaining the 4,5-dinitro isomer may require a different synthetic route, potentially starting from a pre-functionalized pyrazole. For this protocol, we will focus on a general dinitration and then reduction, acknowledging that isomer separation may be necessary.

Protocol 3: Dinitration of 1-Methylpyrazole

This protocol is similar to the synthesis of MTNP but uses less harsh conditions to favor dinitration.

Materials & Reagents:

ReagentPurposeKey Safety Considerations
1-MethylpyrazoleStarting MaterialIrritant. Handle in a fume hood.
Fuming Nitric AcidNitrating AgentCorrosive, strong oxidizer. Use appropriate PPE.
Concentrated Sulfuric AcidCatalyst/Dehydrating AgentExtremely corrosive. Causes severe burns. Add slowly to other solutions.

Step-by-Step Procedure:

  • Preparation: Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

  • Addition of Substrate: Slowly add 1-methylpyrazole to the nitrating mixture, keeping the temperature below 10 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for several hours. The reaction temperature and time will determine the degree of nitration.

  • Work-up: Quench the reaction by pouring it onto ice, followed by filtration, washing, and drying as described in Protocol 1. This will likely yield a mixture of dinitropyrazole isomers that may require separation by column chromatography.

Step 2: Selective Reduction of the 4-Nitro Group

The reduction of a nitro group in the presence of others is a classic challenge in organic synthesis. For pyrazoles, reagents like tin(II) chloride (SnCl₂) in hydrochloric acid are effective for reducing a nitro group to an amine.[5]

Protocol 4: Selective Reduction with SnCl₂

G cluster_workflow Protocol 4 Workflow A 1. Dissolve Dinitropyrazole in Ethanol/HCl B 2. Add SnCl₂·2H₂O solution portion-wise A->B C 3. Heat to reflux (e.g., 50-60 °C) B->C D 4. Monitor by TLC C->D E 5. Cool and neutralize with aq. NaOH/K₂CO₃ D->E F 6. Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G 7. Dry and concentrate F->G H 8. Purify by Chromatography G->H

Caption: Experimental workflow for the selective reduction of a dinitro-pyrazole.

Step-by-Step Procedure:

  • Preparation: Dissolve the 1-methyl-dinitropyrazole intermediate in a suitable solvent like ethanol or concentrated HCl.

  • Addition of Reductant: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl to the pyrazole solution. Causality: SnCl₂ is a classic choice for the reduction of aromatic nitro groups, often showing selectivity in polynitrated systems under controlled acidic conditions.

  • Reaction: Heat the reaction mixture, for instance, to 50-60 °C, and stir until TLC analysis indicates the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by adding a saturated aqueous solution of sodium hydroxide or potassium carbonate until the pH is basic (~8-9). This will precipitate tin salts.

  • Extraction: Filter off the tin salts and extract the aqueous filtrate multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to isolate the desired 4-amino-1-methyl-5-nitropyrazole derivative.

III. Characterization and Validation

The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure. For the target compound, one would expect to see a singlet for the N-methyl group and distinct signals for the amino protons and the C3-proton on the pyrazole ring.[8]

  • Infrared (IR) Spectroscopy: Characteristic peaks for the amino group (N-H stretching around 3300-3500 cm⁻¹) and the nitro group (asymmetric and symmetric stretching around 1500-1550 and 1300-1350 cm⁻¹) should be present.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. A characteristic fragmentation pattern for nitropyrazoles is the loss of the NO₂ group.[2]

  • Melting Point: A sharp melting point is an indicator of high purity.

IV. Conclusion

The synthesis of 4-amino-1-methyl-5-nitropyrazole derivatives is a challenging but achievable goal for the experienced chemist. The two primary strategies outlined—nucleophilic aromatic substitution and selective reduction—offer viable pathways to this important class of compounds. The SNAr approach via an MTNP intermediate is often more direct, while the selective reduction route may be preferred to avoid handling highly energetic materials. Success in either strategy hinges on careful control of reaction conditions, rigorous monitoring, and thorough purification and characterization of all intermediates and the final product.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022, November 9). MDPI. Retrieved February 24, 2026, from [Link]

  • Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. (2020, January 21). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. (2024, June 28). MDPI. Retrieved February 24, 2026, from [Link]

  • Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. (2018, July 2). OSTI.GOV. Retrieved February 24, 2026, from [Link]

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. (2015, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Review on synthesis of nitropyrazoles. (2014, August 10). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journals. Retrieved February 24, 2026, from [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021, November 11). Frontiers. Retrieved February 24, 2026, from [Link]

  • Synthesis and characterization of 4-amino-5-nitro-1, 2, 3-trazole. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Microwave-assisted preparation of 4-amino-3-cyano-5- methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-orient. (2014, October 15). HAL Open Science. Retrieved February 24, 2026, from [Link]

  • Reactions of 1,4-dinitropyrazole with compounds containing primary amino arrangement. (2001, November 19). SSRN. Retrieved February 24, 2026, from [Link]

  • Optimization on synthesis process and characterization of 1-methyl-3, 4-dinitropyrazoles. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][5][9]triazin-7(6H)-ones and Derivatives. (2025, September 18). MDPI. Retrieved February 24, 2026, from [Link]

  • OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS D. DumanoviC* and Dj. Kosa. (n.d.). HETEROCYCLES. Retrieved February 24, 2026, from [Link]

  • Reactions of 1,4-Dinitropyrazole with Compounds Containing Primary Amino Arrangement. (2017, May 25). SSRN. Retrieved February 24, 2026, from [Link]

  • Dinitration of 1-Methylpyrazole: 1-Methyl-3,4-Dinitropyrazole. (n.d.). Amanote Research. Retrieved February 24, 2026, from [Link]

  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (2016, June 8). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of 4-Nitro and 5-Nitro Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic separation of 4-nitro and 5-nitro pyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome the challenges associated with the separation of these closely related constitutional isomers.

Introduction: The Challenge of Separating Nitropyrazole Isomers

The separation of 4-nitro and 5-nitro pyrazole isomers is a common challenge in synthetic chemistry and drug discovery. These isomers often exhibit very similar physical and chemical properties, such as polarity and solubility, which makes their separation by standard chromatographic techniques difficult.[1] The synthesis of nitropyrazoles frequently yields a mixture of these regioisomers, necessitating an efficient and robust purification method to isolate the desired compound for subsequent applications.[2][3] This guide provides a systematic approach to developing and troubleshooting chromatographic methods for the successful separation of 4-nitro and 5-nitro pyrazole isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the difficulty in separating 4-nitro and 5-nitro pyrazole isomers?

The main challenge lies in their structural similarity. As constitutional isomers, they have the same molecular weight and formula. The key difference is the position of the nitro group on the pyrazole ring, which leads to subtle differences in their dipole moments and, consequently, their polarity. These small differences in polarity result in very similar retention times on many chromatographic stationary phases, often leading to co-elution or poor resolution.[1][4]

Q2: Which chromatographic techniques are most suitable for separating these isomers?

Both High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography are effective for separating 4-nitro and 5-nitro pyrazole isomers. Gas Chromatography (GC) can also be used, particularly for analytical purposes, as the isomers may exhibit different fragmentation patterns in mass spectrometry (MS) detection, aiding in their identification.[5]

  • Flash Column Chromatography: This is a widely used technique for preparative scale separation of regioisomers.[1] It is a cost-effective method for purifying multi-gram quantities of the isomers.

  • HPLC: This technique offers higher resolution and is ideal for both analytical and preparative-scale separations where high purity is required.[1] Reversed-phase HPLC is a common starting point.

  • GC-MS: This is a powerful analytical tool for identifying and quantifying the isomers in a mixture, especially when coupled with mass spectrometry, which can provide distinct fragmentation patterns for each isomer.[5]

Q3: What is the expected elution order of 4-nitro and 5-nitro pyrazole isomers in normal-phase and reversed-phase chromatography?

Predicting the exact elution order can be complex and depends on the specific stationary and mobile phases used. However, we can make an educated prediction based on their relative polarities. The 5-nitro pyrazole is generally expected to be more polar than the 4-nitro pyrazole due to the proximity of the nitro group to the ring nitrogens, which can influence the overall dipole moment.

  • Normal-Phase Chromatography (e.g., silica gel): The less polar compound elutes first. Therefore, the 4-nitropyrazole is expected to elute before the more polar 5-nitropyrazole.

  • Reversed-Phase Chromatography (e.g., C18): The more polar compound elutes first. Therefore, the 5-nitropyrazole is expected to elute before the less polar 4-nitropyrazole.

It is crucial to confirm the identity of each peak using analytical techniques such as NMR or MS.

Q4: How can I monitor the separation during column chromatography?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography.[1] Before running the column, develop a TLC method that shows good separation between the two isomers. Use the same solvent system for the column that you found to be optimal for the TLC. During the column run, collect fractions and spot them on a TLC plate to identify the fractions containing the pure isomers.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the separation of 4-nitro and 5-nitro pyrazole isomers.

Problem Potential Causes Solutions
Poor Resolution / Co-elution 1. Inappropriate Mobile Phase Polarity: The solvent system is either too strong or too weak, resulting in the isomers eluting too close together.[4] 2. Unsuitable Stationary Phase: The chosen stationary phase does not provide enough selectivity for the isomers.[4] 3. Steep Gradient (in HPLC): A rapid change in solvent composition does not allow sufficient time for the isomers to separate.[4]1. Optimize Mobile Phase:     - Normal-Phase: Use a shallower gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).[1]     - Reversed-Phase: Use a shallower gradient of an organic modifier (e.g., acetonitrile or methanol) in water.[4] Experiment with different organic modifiers, as they can offer different selectivities.[6] 2. Change Stationary Phase:     - If using a standard C18 column in HPLC, consider a phenyl-hexyl column which can offer alternative selectivity for aromatic compounds through π-π interactions.[4] 3. Adjust Gradient Profile: Employ a shallower gradient, especially around the elution time of the isomers, to improve their separation.[4][7]
Peak Tailing 1. Secondary Interactions: The basic nitrogen atoms in the pyrazole ring can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing peaks.[1] 2. Column Overload: Injecting too much sample can saturate the stationary phase.[1] 3. Column Degradation: A contaminated or old column can lead to poor peak shape.1. Use Mobile Phase Additives:     - Normal-Phase: Add a small amount of a basic modifier like triethylamine or diethylamine (e.g., 0.1%) to the mobile phase to mask the active sites on the silica.     - Reversed-Phase: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to protonate the pyrazole nitrogens and reduce interactions with silanols.[1][8] 2. Reduce Sample Load: Decrease the concentration of your sample or the injection volume.[1] 3. Column Maintenance: Flush the column with a strong solvent or replace it if it is old or showing signs of degradation.
Peak Fronting 1. Sample Solvent Incompatibility: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause the analyte to travel too quickly at the head of the column.[4] 2. Column Overload: Similar to peak tailing, injecting too much sample can also cause fronting.1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[4] If the sample is not soluble, use the weakest possible solvent that can dissolve it. 2. Reduce Sample Load: Decrease the sample concentration or injection volume.
Irreproducible Retention Times 1. Unstable Column Temperature: Fluctuations in ambient temperature can affect retention times.[6] 2. Mobile Phase Instability: The composition of the mobile phase may change over time due to evaporation of the more volatile component. 3. Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs.1. Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.[6] 2. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. 3. Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient.

Experimental Protocols

Protocol 1: Preparative Separation by Flash Column Chromatography

This protocol provides a general starting point for the separation of a mixture of 4-nitro and 5-nitro pyrazole isomers on a gram scale.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Crude mixture of 4-nitro and 5-nitro pyrazole isomers

  • Glass column with a stopcock

  • Glass wool or cotton

  • Sand

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that provides good separation (a clear difference in Rf values) between the two isomers.

  • Column Packing (Wet Method): [9]

    • Place a small plug of glass wool or cotton at the bottom of the column.[10]

    • Add a small layer of sand on top of the plug.

    • In a separate beaker, make a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 9:1 hexane:ethyl acetate).[10]

    • Pour the slurry into the column, allowing the solvent to drain slowly while continuously tapping the column to ensure even packing.[10] Do not let the top of the silica gel run dry.[10]

    • Add a layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading): [1]

    • Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add the powdered sample to the top of the column.[10]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Start eluting the column with the initial mobile phase, collecting fractions in separate tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • If the isomers are not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Isomer Isolation:

    • Once the fractions containing the pure isomers have been identified by TLC, combine the like fractions.

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified 4-nitro and 5-nitro pyrazole isomers.

Protocol 2: Analytical Separation by Reversed-Phase HPLC

This protocol describes a starting method for the analytical separation of 4-nitro and 5-nitro pyrazole isomers using RP-HPLC.

Instrumentation and Conditions:

  • HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-50% B (linear gradient)

    • 15-17 min: 50-90% B (linear gradient)

    • 17-20 min: 90% B (isocratic)

    • 20-22 min: 90-10% B (linear gradient)

    • 22-27 min: 10% B (isocratic - re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the sample.

  • Run the gradient program and acquire the data.

  • Analyze the chromatogram for the resolution of the two isomer peaks. Based on the results, optimize the gradient, flow rate, or temperature as described in the troubleshooting guide.

Method Development and Optimization Workflow

The following diagram illustrates a systematic approach to developing and optimizing a chromatographic method for the separation of 4-nitro and 5-nitro pyrazole isomers.

MethodDevelopmentWorkflow Start Start: Mixture of 4-Nitro and 5-Nitro Pyrazole Isomers TLC_Analysis 1. TLC Analysis (Normal Phase) Start->TLC_Analysis Column_Selection 2. Select Chromatographic Technique (Flash vs. HPLC) TLC_Analysis->Column_Selection Flash_Chrom 3a. Flash Column Chromatography (Normal Phase) Column_Selection->Flash_Chrom Preparative Scale HPLC_Method 3b. HPLC Method Development (Reversed-Phase) Column_Selection->HPLC_Method Analytical/High Purity Flash_Optimization 4a. Optimize Mobile Phase (Hexane/Ethyl Acetate Gradient) Flash_Chrom->Flash_Optimization HPLC_Optimization 4b. Optimize HPLC Parameters (Gradient, Mobile Phase, Column) HPLC_Method->HPLC_Optimization Resolution_Check 5. Check Resolution (Rs > 1.5?) Flash_Optimization->Resolution_Check HPLC_Optimization->Resolution_Check Successful_Separation Successful Separation Resolution_Check->Successful_Separation Yes Troubleshoot 6. Troubleshoot (See Troubleshooting Guide) Resolution_Check->Troubleshoot No Troubleshoot->Column_Selection Re-evaluate Method

Caption: A workflow for developing a chromatographic method for separating 4-nitro and 5-nitro pyrazole isomers.

References

  • Amrita-vlab. (n.d.). Separation of Compounds Using Column Chromatography. Organic Chemistry Virtual Lab. Retrieved from [Link]

  • Li, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
  • SIELC Technologies. (n.d.). Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dumanović, D., & Kosanović, D. (1994).
  • Gao, H., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4887.
  • Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. Retrieved from [Link]

  • Santos, L. S., & de Souza, M. V. N. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Polite, L. (2022, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs. YouTube. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis, 1(4), 170-176.
  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022).
  • Fischer, D., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6539.
  • Larina, L. I., & Lopyrev, V. A. (2006). 13C NMR chemical shifts of C-nitropyrazoles. Russian Chemical Reviews, 75(10), 847-874.
  • Kącka-Zych, A., et al. (2022). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 27(21), 7509.
  • Shevelev, S. A., et al. (2003). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 39(12), 1527-1563.
  • Agilent Technologies. (2020).
  • Fischer, D., et al. (2020). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Chemistry – An Asian Journal, 15(19), 3076-3084.
  • Kącka-Zych, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8409.

Sources

Technical Support Center: Purification of 4-Chloro-1-Methyl-5-Nitro-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for 4-chloro-1-methyl-5-nitro-1H-pyrazole . This compound is a critical intermediate in the synthesis of agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and pharmaceutical scaffolds.

The primary purification challenge lies in the "Regioisomer Trap." Synthesis typically involves either the nitration of 4-chloro-1-methylpyrazole or the methylation of 4-chloro-5-nitropyrazole.[1] Both routes frequently yield a mixture of the target 1-methyl-5-nitro isomer and the thermodynamic byproduct 1-methyl-3-nitro isomer.[1]

Physicochemical Profile
PropertyValueImplications for Purification
CAS Number 13583-04-5 (Generic Ref)Verification of identity.[1]
Melting Point ~111–113 °CSuitable for recrystallization; avoid high-temp distillation.[1]
Solubility Soluble in DCM, EtOAc, hot EtOH. Insoluble in water.Ideal for solvent-antisolvent precipitation.[1]
Key Impurity 1-methyl-3-nitro isomerRequires chromatographic or fractional crystallization separation.[1]
Hazards Energetic Nitro GroupDo not distill at atmospheric pressure. Risk of decomposition.

Purification Decision Matrix

Before selecting a method, assess your crude purity and scale.

PurificationLogic Start Crude Mixture Analysis PurityCheck Is Crude Purity > 85%? Start->PurityCheck ScaleCheck Scale > 10g? PurityCheck->ScaleCheck Yes Column Method B: Flash Chromatography (Silica Gel) PurityCheck->Column No (<85%) IsomerCheck Is 3-Nitro Isomer Present? Recryst Method A: Fractional Recrystallization (Ethanol/Water) IsomerCheck->Recryst Minor (<10%) Hybrid Hybrid: Recrystallize first, then Column mother liquor IsomerCheck->Hybrid Major (>10%) ScaleCheck->IsomerCheck Yes ScaleCheck->Column No (<10g)

Figure 1: Decision matrix for selecting the optimal purification route based on crude profile.

Method A: Fractional Recrystallization (Recommended)

This is the most scalable method for removing the 3-nitro isomer. The 5-nitro isomer (target) generally packs more efficiently in the crystal lattice due to the specific dipole alignment, leading to a higher melting point and lower solubility in polar protic solvents compared to the 3-nitro isomer.

Protocol: Ethanol/Water Displacement

Theory: The compound is soluble in hot ethanol but insoluble in water. The 3-nitro impurity tends to remain in the supernatant (mother liquor) longer than the 5-nitro target.[1]

  • Dissolution: Transfer crude solid to an Erlenmeyer flask. Add Absolute Ethanol (5 mL/g) .

  • Heating: Heat to reflux (approx. 78°C) with stirring until fully dissolved.

    • Troubleshooting: If undissolved solids remain after 10 mins, filter hot (remove inorganic salts/catalyst).

  • Nucleation: Remove from heat. While still hot (~60°C), add warm water (1 mL/g) dropwise until a faint turbidity persists.

  • Cooling: Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath immediately; rapid cooling traps the 3-nitro isomer.[1]

  • Crystallization: Once at RT, move to an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the pale beige needles. Wash with cold 20% EtOH/Water .

  • Drying: Vacuum dry at 40°C.

Expected Recovery: 70–80% Purity: >98% (by HPLC)

Method B: Flash Column Chromatography[1]

Use this method if the crude is dark (tarry) or if the isomer ratio is near 50:50.

Stationary Phase & Eluent[1]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Separation Logic

Due to the "ortho-like" effect of the nitro group adjacent to the N-methyl in the 5-nitro isomer, it often exhibits a different retention factor (Rf) than the 3-nitro isomer.[1]

  • Typical Rf (30% EtOAc/Hexane):

    • Impurity (3-nitro): ~0.45[1]

    • Target (5-nitro): ~0.35

    • Note: Always run a TLC pilot. The 5-nitro isomer is generally more polar due to the specific dipole moment vector addition of the nitro and chloro groups.

Step-by-Step
  • Loading: Dissolve crude in minimum DCM. Load onto a pre-packed silica column.

  • Elution:

    • Start: 100% Hexane (1 CV - Column Volume).

    • Ramp: 0% to 20% EtOAc over 5 CVs.[1]

    • Hold: 20% EtOAc until the first isomer elutes.

    • Ramp: 20% to 40% EtOAc to elute the target.

  • Collection: Collect fractions. The target is usually the second major UV-active spot.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

Diagnosis: This phenomenon, known as liquid-liquid phase separation (LLPS), occurs when the solution becomes supersaturated at a temperature above the melting point of the solvated product, or if the solvent polarity gap is too wide. Solution:

  • Reheat the mixture until the oil redissolves.

  • Add a seed crystal of pure product (if available) or scratch the glass wall.

  • Add slightly more Ethanol (the good solvent) to lower the saturation point.

  • Cool much more slowly . Wrap the flask in aluminum foil or a towel to insulate it.

Q2: I cannot separate the 3-nitro and 5-nitro isomers by TLC. They co-elute.

Diagnosis: The polarity difference is insufficient in EtOAc/Hexane. Solution:

  • Change Solvent System: Switch to DCM : Methanol (99:1) or Toluene : Acetone . Toluene is excellent for separating nitro-isomers due to pi-pi stacking interactions with the aromatic ring.[1]

  • Check pH: Pyrazoles can be weakly basic (though the nitro group reduces basicity). Ensure your silica is neutral. You can add 1% Triethylamine to the eluent to sharpen peaks.

Q3: The product is yellow/orange, but it should be white.

Diagnosis: Trace oxidation byproducts or remaining nitrating agents (NOx species). Solution:

  • Charcoal Treatment: During the hot ethanol stage of recrystallization, add activated carbon (5 wt%), stir for 10 mins, and filter through Celite while hot. This usually removes colored impurities.

Q4: Can I distill this compound?

Critical Warning: No. Nitro-pyrazoles are energetic.[1] While the molecular weight suggests it might distill under high vacuum, the risk of thermal runaway or explosion is non-zero. Sublimation is safer for small (<1g) scales (100°C @ 0.1 mmHg), but recrystallization is the standard for safety.

Workflow Visualization

RecrystWorkflow Raw Crude Solid (Mix of Isomers) Solvent Add EtOH Heat to 78°C Raw->Solvent Carbon Optional: Activated Carbon Solvent->Carbon Filter Hot Filtration (Remove Salts) Carbon->Filter Water Add Water (Antisolvent) Filter->Water Cool Slow Cool (RT -> 4°C) Water->Cool Isolate Pure 5-Nitro Crystals Cool->Isolate

Figure 2: Step-by-step recrystallization workflow with critical control points.[1]

References

  • Synthesis and Properties of Nitropyrazoles

    • Source: American Chemical Society (Journal of Chemical & Engineering D
    • Relevance: Solubility data and thermodynamic analysis of nitropyrazole isomers.
    • Link:[1]

  • General Recrystallization Solvents for Pyrazoles

    • Source: University of Rochester / Rubin Group.
    • Relevance: General guide on solvent selection (Ethanol/Water vs. EtOAc/Hexane) for polar heterocycles.
    • Link:

  • Chromatographic Separation of Pyrazole Isomers

    • Source: MDPI (Molecules).
    • Relevance: Describes silica gel purification (EtOAc/Hexane 1:5) for chloro-methyl-nitro-pyrazole analogs.[1][2][3]

    • Link:

  • Isomer Reactivity and Separation

    • Source: ResearchG
    • Relevance: Discusses the reactivity and separation of 1-methyl-3-nitro vs 1-methyl-5-nitro pyrazoles.
    • Link:

Sources

solubility issues of 4-chloro-1-methyl-5-nitro-1H-pyrazole in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-1-methyl-5-nitro-1H-pyrazole

A Guide to Overcoming Aqueous Solubility Challenges in Experimental Settings

Welcome to the technical support guide for 4-chloro-1-methyl-5-nitro-1H-pyrazole. As Senior Application Scientists, we understand that unlocking the full potential of a novel compound is often predicated on overcoming fundamental experimental hurdles. One of the most common challenges for highly structured heterocyclic compounds like this one is poor aqueous solubility, which can impede in vitro and in vivo studies.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to provide you with both the theoretical understanding and practical, step-by-step protocols to address these solubility issues effectively.

Part 1: Understanding the Challenge - Physicochemical FAQs

This section addresses the fundamental properties of 4-chloro-1-methyl-5-nitro-1H-pyrazole that contribute to its low water solubility.

Q1: What are the structural features of 4-chloro-1-methyl-5-nitro-1H-pyrazole that cause its poor water solubility?

A1: The solubility of a molecule is governed by its ability to form favorable interactions with the solvent. In water, this means forming hydrogen bonds. The structure of 4-chloro-1-methyl-5-nitro-1H-pyrazole presents several features that limit its aqueous solubility:

  • Aromatic Pyrazole Core: The heterocyclic pyrazole ring is relatively non-polar and hydrophobic.[1]

  • Chloro and Methyl Groups: Both the chloro and methyl substituents are hydrophobic, further reducing the molecule's affinity for water.

  • Lack of H-bond Donors: The molecule lacks easily donatable hydrogen atoms for hydrogen bonding with water. While the nitro group's oxygen atoms can act as hydrogen bond acceptors, this is insufficient to overcome the overall hydrophobic character of the molecule.[2]

While specific experimental data for this exact compound is limited, related nitropyrazole derivatives are known to have low solubility in water.[3][4]

Q2: Is the solubility of this compound pH-dependent?

A2: Potentially, yes. The pyrazole ring contains nitrogen atoms which are weakly basic and can be protonated under acidic conditions.[5] However, the electron-withdrawing nature of the attached nitro and chloro groups significantly reduces the basicity of the ring nitrogens, meaning a very low pH would be required to see a substantial increase in solubility via protonation.[6] Therefore, while pH adjustment is a valid technique for many nitrogen-containing heterocycles, it may be less effective for this specific compound under typical biological pH ranges (pH 4-8).[7][8]

Part 2: Troubleshooting & Practical Solutions

This section provides a direct, problem-and-solution guide for researchers encountering solubility issues during their experiments.

Q3: My compound is not dissolving in my aqueous buffer for a cell-based assay. What is the first and most recommended step?

A3: The industry-standard first step is to use a minimal amount of a water-miscible organic co-solvent to prepare a high-concentration stock solution, which is then diluted into your final aqueous medium.[9][10] The key is to ensure the final concentration of the co-solvent in your assay is low enough to be non-toxic to your cells.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): The most common choice. It is a powerful aprotic solvent that can dissolve a wide range of organic compounds.

  • Ethanol: A polar protic solvent that is also widely used. It is generally less toxic than DMSO but may have lower solvating power for highly lipophilic compounds.

  • Polyethylene Glycol (PEG 400): A viscous liquid polymer that is effective at solubilizing certain poorly soluble drugs and is often used in formulation development.[11]

Causality: Co-solvents work by reducing the overall polarity of the water-based solvent system. This weakens the hydrogen-bonding network of water, making it energetically less costly to create a cavity for the non-polar solute molecule.[12]

Q4: I've prepared a DMSO stock, but my compound precipitates when I dilute it into my aqueous buffer. What's happening and how do I fix it?

A4: This is a common issue that occurs when the aqueous medium cannot support the solubility of the compound at the desired final concentration. The DMSO keeps it in solution at high concentrations, but upon significant dilution, the compound crashes out.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Recommended Solutions:

  • Reduce Final Concentration: Determine the lowest effective concentration for your experiment to stay below the solubility limit.

  • Increase Co-solvent Percentage: Cautiously increase the final co-solvent concentration, ensuring it remains below the toxicity threshold for your specific assay (typically <0.5% for DMSO in cell culture). Always run a vehicle control with the same co-solvent concentration.

  • Use Solubilizing Excipients: For persistent issues, consider adding a low percentage of a non-ionic surfactant like Tween® 80 or a complexation agent like β-cyclodextrin to your aqueous buffer.[11][13] These form micelles or inclusion complexes that encapsulate the hydrophobic compound, increasing its apparent solubility.[14] This must be validated for assay compatibility.

  • Sonication: Applying ultrasonic energy can help break down small crystalline precipitates and facilitate dissolution.[10]

Q5: How do I systematically determine the best solvent system for my compound?

A5: A systematic solubility screening is the most robust approach. This involves testing the solubility of a known amount of your compound in a panel of different solvents and co-solvent mixtures.

Quantitative Data Summary: Common Solvents for Screening

The following table provides a starting point for solvent selection. Note that specific solubility values for 4-chloro-1-methyl-5-nitro-1H-pyrazole are not available and must be determined experimentally.

Solvent/SystemTypeTypical UseConsiderations
Water / PBS BufferAqueousFinal assay mediumExpected to be very low.[4]
DMSOAprotic PolarHigh concentration stock solutionsPotential for cell toxicity at >0.5%; may interfere with some assays.[10]
Ethanol (95-100%)Protic PolarStock solutionsGenerally less toxic than DMSO; may be a weaker solvent for this compound.
MethanolProtic PolarAnalytical purposes (e.g., HPLC)Volatile and toxic; not for cell-based assays.
AcetoneAprotic, less polarAnalytical purposes, recrystallizationHighly volatile; not for biological assays.[1]
AcetonitrileAprotic PolarAnalytical purposes (HPLC mobile phase)Not for biological assays.[1]
PEG 400 / WaterCo-solvent SystemFormulation for in vivo studies, some in vitroHigh viscosity; may affect protein binding or enzyme kinetics.[11]
10% Tween® 80 in WaterSurfactant SystemFormulation, persistent solubility issuesCan form micelles; potential for assay interference.[13]

Part 3: Experimental Protocols

These protocols provide detailed, self-validating steps for common solubilization procedures.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard method for creating a master stock solution for subsequent dilution.

Objective: To prepare a 10 mM stock solution of 4-chloro-1-methyl-5-nitro-1H-pyrazole (MW: 189.56 g/mol ) in DMSO.

Materials:

  • 4-chloro-1-methyl-5-nitro-1H-pyrazole powder

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh Compound: Accurately weigh 1.90 mg of the compound and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.

  • Initial Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes.

  • Visual Inspection (Validation Step): Carefully inspect the solution against a light source. It should be completely clear with no visible particulates.

  • Troubleshooting (If Needed): If particulates remain, place the sealed tube in an ultrasonic bath for 5-10 minutes.[10] Re-inspect. Gentle warming to 37°C can also be attempted, but be cautious of potential compound degradation.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: General Workflow for Aqueous Dilution

This protocol outlines the best practice for diluting a concentrated stock into your final experimental medium to minimize precipitation.

Caption: Workflow for serial dilution into aqueous media.

Procedure:

  • Prepare Buffer: Have your final aqueous buffer (e.g., cell culture medium, PBS) ready in a sterile tube.

  • Vortex Buffer: Begin vortexing the aqueous buffer at a medium speed.

  • Add Stock: While the buffer is actively mixing, pipette the required volume of your DMSO stock solution directly into the vortex. Do not pipette onto the wall of the tube. This rapid, forceful mixing helps to disperse the compound molecules quickly, preventing localized high concentrations that lead to precipitation.

  • Final Mix: Continue vortexing for another 10-15 seconds after addition.

  • Validation: Visually inspect the final solution. It should remain clear. If it becomes cloudy or hazy, precipitation has occurred, and you must troubleshoot using the methods in Q4.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • World Pharma Today. (2025).
  • Ovid.
  • Harikumar, S. L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Wisdomlib. (2025). Co-solvency: Significance and symbolism.
  • DTIC. SOLUBILITY REPORT OF 1-NITROPYRAZOLE (1-NP).
  • MCE.
  • Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • PubMed. (2015). Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds.
  • ResearchG
  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ResearchGate. (2021).
  • Benchchem.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • Benchchem.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.

Sources

Technical Support Center: Selective Reduction of 4-Chloro-1-Methyl-5-Nitro-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-RED-PYRZ-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to reduce the nitro group (


) at the C5 position of a pyrazole ring to an amine (

) while preserving a chlorine atom at the C4 position.

The Core Challenge: The C4-Chlorine atom on the pyrazole ring is electronically activated and highly susceptible to hydrodechlorination (hydrogenolysis). Standard catalytic hydrogenation methods (e.g.,


) will almost certainly strip the chlorine atom, yielding the dechlorinated side-product (1-methyl-1H-pyrazol-5-amine) rather than your target.

This guide provides two validated protocols to bypass this "Dechlorination Trap":

  • Method A (The Robust Route): Iron-mediated reduction (Bechamp-type).

  • Method B (The Scalable Route): Catalytic hydrogenation using Sulfided Platinum.

Part 1: Decision Matrix & Workflow

Before selecting a protocol, analyze your constraints using the decision matrix below.

DecisionMatrix cluster_warning RESTRICTED METHODS Start START: Select Reduction Method Scale What is your reaction scale? Start->Scale SmallScale Small to Mid Scale (<50g) Scale->SmallScale LargeScale Large Scale / Industrial (>50g) Scale->LargeScale MethodA RECOMMENDATION A: Iron / Ammonium Chloride (Chemical Reduction) SmallScale->MethodA Preferred for Selectivity Equipment Is High-Pressure Hydrogenation available? LargeScale->Equipment Equipment->MethodA No MethodB RECOMMENDATION B: Sulfided Pt/C + H2 (Catalytic Hydrogenation) Equipment->MethodB Yes PdC Standard Pd/C + H2 (HIGH RISK of Dechlorination)

Figure 1: Decision matrix for selecting the appropriate reduction strategy based on scale and equipment availability.

Part 2: Validated Protocols

Method A: Iron / Ammonium Chloride Reduction (The "Safe" Route)

Best for: High chemoselectivity, small-to-mid scale, labs without high-pressure reactors. Mechanism: Single Electron Transfer (SET). The reduction potential of Fe is sufficient to reduce the nitro group but generally insufficient to insert into the C-Cl bond under these conditions.

Reagents:
  • Substrate: 4-chloro-1-methyl-5-nitro-1H-pyrazole (1.0 equiv)

  • Iron Powder (Fe): 3.0 - 5.0 equiv (Fine mesh, <325 mesh preferred)

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol/Water (3:1 ratio) or Methanol/Water.

Step-by-Step Protocol:
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with heavy iron sludge), dissolve the substrate in Ethanol/Water.

  • Activation: Add the Ammonium Chloride and stir for 10 minutes at room temperature.

  • Addition: Add the Iron powder in portions to avoid rapid exotherm.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Critical Checkpoint: Monitor by TLC/LCMS. The reaction typically completes in 2–4 hours.

    • Observation: The mixture will turn from yellow (nitro) to a dark grey/brown sludge (iron oxides).

  • Workup (The "Iron Sludge" Fix):

    • Filter the hot reaction mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Tip: If filtration is slow, neutralize the filtrate with a small amount of

      
       to precipitate dissolved iron salts before final filtration.
      
  • Isolation: Concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate, wash with brine, dry over

    
    , and evaporate.
    
Method B: Sulfided Platinum on Carbon (The Scalable Route)

Best for: Large scale, clean workup (no iron waste), strict requirement for hydrogenation. Why it works: Sulfided Pt/C is a "poisoned" catalyst. The sulfur modifies the active sites, significantly reducing the catalyst's ability to perform hydrogenolysis (C-Cl bond breaking) while retaining activity for nitro reduction.

Reagents:
  • Substrate: 1.0 equiv

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - Load: 1–3 wt% relative to substrate.

  • Solvent: Ethyl Acetate or Methanol.[1]

  • Hydrogen Source:

    
     gas (1–5 bar).
    
Step-by-Step Protocol:
  • Loading: Charge the hydrogenation vessel with the substrate and solvent.

  • Catalyst Addition: Add the Pt(S)/C catalyst carefully (keep wet to avoid ignition).

  • Purge: Purge the vessel with Nitrogen (

    
    ) three times, then with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Pressurize to 3–5 bar

    
     and stir at room temperature (
    
    
    
    ).
    • Note: Do not heat initially. Higher temperatures increase the risk of dehalogenation even with poisoned catalysts. Only heat to

      
       if reaction stalls.
      
  • Workup: Filter the catalyst through Celite (save catalyst for recovery if applicable). Concentrate the filtrate to obtain the product.

Part 3: Comparative Data & Analysis

The following table contrasts the outcomes of different reduction methods for chloronitropyrazoles.

MethodReagent SystemYield (%)Dechlorination RiskWorkup Difficulty
Standard Hydrogenation

20-40%*CRITICAL (High)Low
Chemical Reduction

85-95% NegligibleHigh (Iron waste)
Poisoned Hydrogenation

80-90%LowLow
Stannous Chloride

70-80%LowHigh (Tin emulsions)

*Note: Low yield in Pd/C is due to the formation of the dechlorinated byproduct (M-34 mass).

Part 4: Troubleshooting & FAQs

Q1: I am seeing a mass peak of [M-34] in my LCMS. What happened?

Diagnosis: You have stripped the chlorine atom. This is Hydrodechlorination. Solution:

  • If using Pd/C: Stop immediately. Pd/C is too active for this substrate. Switch to Method A (Iron) or Method B (Sulfided Pt).

  • If using Raney Nickel: Lower the temperature and pressure. Raney Ni can also effect dehalogenation under vigorous conditions.

  • If using Pt(S)/C: Ensure you are not running at high temperatures (

    
    ) or high pressures (
    
    
    
    bar).
Q2: The reaction is stuck at the Hydroxylamine intermediate ( ).

Diagnosis: Incomplete reduction. This is common in neutral media. Solution:

  • For Iron Method: Add a catalytic amount of acetic acid (0.1 equiv) to the ethanol/water mixture. The slight acidity facilitates the breakdown of the hydroxylamine to the amine.

  • For Hydrogenation: Increase the reaction time. Do not increase temperature immediately; instead, ensure agitation is vigorous to maximize gas-liquid mass transfer.

Q3: My product is colored (red/orange) after workup. Is it impure?

Diagnosis: Likely formation of azo (


) or azoxy impurities due to condensation of the amine with unreacted nitroso intermediates.
Solution: 
  • Avoid high pH (basic) conditions during the reaction, as this favors azo coupling.

  • Ensure the reduction is driven to completion rapidly.

  • These impurities are usually non-polar; a quick filtration through a silica plug with Hexane/EtOAc usually removes them.

Q4: Can I use Sodium Borohydride ( )?

Answer: Not recommended as a standalone reagent.


 does not reduce nitro groups efficiently without a metal catalyst (like 

). While

(generating Nickel Boride in situ) is a powerful reducing system, it often leads to desulfurization or dehalogenation similar to Raney Nickel. Stick to Iron/Ammonium Chloride for the highest safety margin regarding the chlorine atom.

References

  • BenchChem. (2025).[1][2] Application Notes: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.[2] Retrieved from

  • Common Organic Chemistry. (n.d.). Nitro Reduction: Common Conditions and Mechanisms.[3] Retrieved from

  • National Institutes of Health (PMC). (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole.[4] Russian Journal of Electrochemistry.[4] Retrieved from

  • Royal Society of Chemistry. (2019). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. Retrieved from

  • Frontiers in Chemistry. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines.[5] Retrieved from

Sources

regioselectivity control in synthesis of 4-chloro-1-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers encountering regioselectivity issues in the synthesis of 4-chloro-1-methyl-5-nitro-1H-pyrazole . It prioritizes troubleshooting, mechanistic understanding, and validated protocols.

Topic: Synthesis of 4-chloro-1-methyl-5-nitro-1H-pyrazole Ticket ID: REGIO-PYR-5N-CL Status: Active Support Audience: Medicinal Chemists, Process Development Scientists[1]

🟢 Module 1: Diagnostic & Decision Tree

"I am getting a mixture of isomers. How do I proceed?"

Before optimizing, confirm your current synthesis pathway. The location of the nitro group (C3 vs. C5) is the primary regiochemical challenge.

Regioselectivity_Decision_Tree Start Start: Target 4-chloro-1-methyl-5-nitro-1H-pyrazole Route_Choice Which route are you using? Start->Route_Choice Route_A Route A: N-Alkylation of 4-chloro-3(5)-nitropyrazole Route_Choice->Route_A Commercial Starting Material Route_B Route B: De Novo Cyclization (Methylhydrazine + Electrophile) Route_Choice->Route_B Raw Reagents Issue_A Issue: Dominant Product is 1-methyl-3-nitro (Wrong Isomer) Route_A->Issue_A Standard Conditions (K2CO3/DMF) Issue_B Issue: Low Yield / Polymerization Route_B->Issue_B Sol_A Solution: Switch Solvent/Base (See Protocol A) Issue_A->Sol_A Sol_B Solution: Control Temperature/pH (See Protocol B) Issue_B->Sol_B Sep Purification: Silica Gel Chromatography (Isomers have distinct dipoles) Sol_A->Sep Sol_B->Sep

Figure 1: Decision matrix for selecting the appropriate troubleshooting workflow based on synthetic strategy.

🔴 Module 2: Troubleshooting N-Alkylation (Route A)

Context: You are methylating 4-chloro-3(5)-nitropyrazole . The Problem: You are isolating predominantly 4-chloro-1-methyl-3-nitro-1H-pyrazole (the 1,3-isomer) instead of the desired 5-nitro target.

FAQ: Why is the regioselectivity poor?

A: This is a classic thermodynamic vs. kinetic control issue governed by the "Lone Pair Effect" and steric hindrance.

  • Tautomerism: The starting material exists in equilibrium. The proton resides effectively on both nitrogens, but the anion formed upon deprotonation has two nucleophilic sites (N1 and N2).

  • Electronic Repulsion: The nitrogen adjacent to the nitro group (N-adjacent) is less nucleophilic due to the strong electron-withdrawing inductive effect (-I) of the nitro group.[1]

  • Steric Hindrance: The nitro group is bulky. Alkylation at the adjacent nitrogen (to form the 5-nitro product) is sterically disfavored compared to the distal nitrogen (which forms the 3-nitro product).[1]

Result: Standard alkylation (e.g., MeI/K2CO3/DMF) typically yields a 9:1 ratio favoring the unwanted 1-methyl-3-nitro isomer .[1]

Protocol A: Shifting the Ratio (The "Hard" Way)

To favor the 1-methyl-5-nitro isomer via alkylation, you must disrupt the standard S_N2 transition state.[1]

VariableRecommendationMechanistic Rationale
Alkylating Agent Dimethyl Sulfate (DMS) Harder electrophile than MeI; can slightly favor the kinetically controlled product (5-nitro) under specific conditions.[1]
Solvent THF or DME (Non-polar aprotic)Highly polar solvents like DMF stabilize the transition state for the thermodynamic product (3-nitro). Lower polarity solvents can tighten the ion pair.
Base/Counter-ion LiH or LiOtBu Lithium coordinates tightly with the nitro oxygen and the adjacent nitrogen, potentially "guiding" the alkylation to the 5-position (Chelation Control).
Temperature Reflux (High Temp) While counter-intuitive, higher temperatures can sometimes overcome the activation energy barrier of the sterically hindered 5-position, though this often increases side products.

Step-by-Step Optimization:

  • Dissolve 4-chloro-3-nitropyrazole in anhydrous THF (0.2 M).

  • Add 1.1 eq LiOtBu at 0°C. Stir for 30 min to form the lithium salt (tight ion pair).

  • Add 1.2 eq Dimethyl Sulfate dropwise.

  • Allow to warm to RT and stir for 12h.

  • Critical: Analyze crude NMR. The 5-nitro isomer methyl singlet typically appears downfield (approx

    
     4.1-4.2 ppm) compared to the 3-nitro isomer (
    
    
    
    3.9-4.0 ppm) due to the anisotropic effect of the adjacent nitro group.[1]

🟢 Module 3: De Novo Cyclization (Route B - Recommended)

Context: You need high purity and cannot afford difficult separations. The Solution: Construct the pyrazole ring with the substituents already in place. This avoids the ambiguity of N-alkylation.[1]

The "Pro" Protocol: Cyclization Strategy

Instead of methylating a nitropyrazole, react methylhydrazine with a suitable electrophile.

Reagents:

  • Nucleophile: Methylhydrazine (

    
    )
    
  • Electrophile: Ethyl 2,3-dichloro-3-nitroacrylate (or a functional equivalent like trichloronitroethylene derivatives).[1]

Mechanism: Methylhydrazine has two nucleophilic nitrogens. The


 group is less substituted and more nucleophilic than the 

group. However, the regiochemistry is determined by the initial attack on the electrophile.

Standard Workflow (Literature Adapted):

  • Precursor Synthesis: Start with 1,1-dichloro-2-nitroethene or a related "push-pull" nitroenamine.[1]

  • Cyclization:

    • Cool a solution of the nitro-alkene precursor in EtOH to -10°C.

    • Add Methylhydrazine slowly.

    • Regiocontrol: The more nucleophilic terminal

      
       of the hydrazine attacks the 
      
      
      
      -carbon of the nitroalkene.[1]
    • Subsequent cyclization places the Methyl group on the nitrogen adjacent to the carbon attacked by the internal hydrazine nitrogen.

Note: If you specifically need the 4-chloro substituent, it is often easier to synthesize 1-methyl-5-nitropyrazole first (via cyclization of methylhydrazine and sodium nitromalonaldehyde), and then chlorinate.[1]

Protocol B: Chlorination of 1-methyl-5-nitropyrazole

If you successfully make 1-methyl-5-nitropyrazole (which is easier to make regioselectively than the chloro-derivative), you can introduce the chlorine at C4.[1]

  • Substrate: 1-methyl-5-nitropyrazole.

  • Reagent: Trichloroisocyanuric acid (TCCA) or NCS (N-chlorosuccinimide).

  • Conditions: Acetonitrile, Reflux, 4-6 hours.

  • Why it works: The C4 position is the only remaining nucleophilic site on the ring. Although the 5-nitro group deactivates the ring, the 1-methyl group activates it sufficiently for chlorination at C4.[1]

🟡 Module 4: Purification & Analysis

"How do I separate the isomers?"

If you used Route A, you will have a mixture. Separation is mandatory.

Separation Data Table
Property1-Methyl-3-Nitro (Major Impurity)1-Methyl-5-Nitro (Target)Separation Strategy
Polarity Lower (Less polar)Higher (More polar)The adjacent Nitro and Methyl dipoles in the 5-isomer create a larger net dipole moment.[1]
TLC (Hex/EtOAc 3:1) Higher

(e.g., 0.6)
Lower

(e.g., 0.[2]4)
Flash Chromatography on Silica Gel.
1H NMR (CDCl3) N-Me:

~4.00 ppm
N-Me:

~4.20 ppm
Deshielding by adjacent

shifts the 5-isomer downfield.[1]
Solubility High in non-polar solventsLower in non-polar solventsRecrystallization from EtOH/Heptane can sometimes enrich the minor isomer.
Validated Purification Workflow
  • Crude Workup: Evaporate DMF/solvent completely (high vacuum). DMF residue ruins separation.

  • Flash Column:

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient 0%

      
       30% Ethyl Acetate in Hexanes.
      
  • Collection: The first UV-active spot is usually the unwanted 3-nitro isomer.[1] The second spot is your target 4-chloro-1-methyl-5-nitro-1H-pyrazole.[1]

📚 References

  • Regioselectivity in Pyrazole Alkylation:

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[3]

    • Source:J. Org.[3][4] Chem. 2008, 73, 9, 3523–3529.

    • URL:[Link]

    • Relevance: Discusses solvent effects (TFE/HFIP) on shifting regiochemical outcomes in pyrazole synthesis.

  • Cyclization Strategies:

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1][3]

    • Source:J. Org.[3][4] Chem. 2008, 73, 6, 2412–2415.

    • URL:[Link]

    • Relevance: Provides the mechanistic basis for Route B (Cyclization) to achieve specific substitution patterns.

  • Chlorination Protocols:

    • Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.[1][5][6]

    • Source:Molecules 2025, 30(18), 3792.

    • URL:[Link]

    • Relevance: Validates the use of TCCA for introducing the Chlorine atom at C4 after or during ring formation.

  • General Pyrazole Chemistry:

    • Title: Pyrazoles.[2][3][4][5][6][7][8][9][10][11] In Comprehensive Heterocyclic Chemistry II.

    • Source: Elguero, J. (1996). Vol 3, pp 1-75.[1]

    • Relevance: The authoritative text on tautomerism and alkylation regiochemistry (The "Lone Pair Effect").

Sources

Technical Support Center: Recrystallization of 4-chloro-1-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4-chloro-1-methyl-5-nitro-1H-pyrazole. The purity of this and similar heterocyclic intermediates is paramount for successful downstream applications, making efficient purification a critical step. This document provides a framework for selecting an appropriate recrystallization solvent, a detailed experimental protocol, and a comprehensive troubleshooting guide based on established chemical principles and field experience.

Understanding the Compound: Physicochemical Profile

A successful recrystallization hinges on understanding the solute's properties. 4-chloro-1-methyl-5-nitro-1H-pyrazole is a substituted pyrazole with distinct functional groups that dictate its solubility.

  • Polarity: The molecule possesses a highly polar pyrazole ring, a strongly electron-withdrawing nitro group (-NO₂), and a polar carbon-chlorine bond. These features make the overall molecule quite polar.

  • Melting Point: While the exact melting point for this specific isomer is not widely published, a structurally similar compound, 5-chloro-3-methyl-4-nitro-1H-pyrazole, has a reported melting point of 111 °C[1]. This provides a crucial reference point for selecting solvents with appropriate boiling points to ensure the compound dissolves when hot but does not "oil out."

PropertyValue / PredictionRationale / Source
Molecular Formula C₄H₄ClN₃O₂Based on chemical structure.
Molecular Weight 177.55 g/mol Calculated from the molecular formula.
Predicted Polarity HighDue to the presence of the pyrazole ring, nitro group, and C-Cl bond.
Analog Melting Point ~111 °CData for 5-chloro-3-methyl-4-nitro-1H-pyrazole[1].

FAQ: Selecting the Optimal Recrystallization Solvent

Question 1: What is the ideal single solvent for recrystallizing 4-chloro-1-methyl-5-nitro-1H-pyrazole?

Answer: There is no universally "ideal" solvent without empirical testing, as slight impurities can alter solubility behavior. However, based on the high polarity of the target molecule, the most promising candidates are polar solvents. The principle of "like dissolves like" suggests starting with polar protic solvents.

Recommended Starting Solvents (Single-Solvent System):

  • Ethanol or Methanol: These are excellent starting points for many nitroaryl compounds[2]. They are polar enough to dissolve the compound when heated but often allow for good crystal formation upon cooling.

  • Isopropanol (IPA): Slightly less polar than ethanol, IPA can sometimes offer a better solubility differential between hot and cold conditions.

  • Acetonitrile: A polar aprotic solvent that can be effective for polar compounds[3].

  • Water: Given the compound's organic nature, it is unlikely to be soluble in water alone, but water is an excellent anti-solvent for use in mixed systems[4].

Question 2: How can I systematically screen for the best solvent or solvent pair?

Answer: A systematic, small-scale solvent screen is the most reliable method to determine the optimal recrystallization conditions. This empirical approach prevents the loss of valuable material and time.

Workflow for Solvent Selection

G cluster_0 start Start: Crude Product select_solvents Select 3-5 Candidate Solvents (e.g., Ethanol, IPA, Acetone, Ethyl Acetate/Hexane) start->select_solvents small_scale_test Small-Scale Test: ~20 mg of crude product per vial select_solvents->small_scale_test add_cold Add Solvent Dropwise at Room Temperature small_scale_test->add_cold check_cold_sol Is it Soluble Cold? add_cold->check_cold_sol heat_vial Heat Vial Gently (e.g., heat gun or sand bath) check_cold_sol->heat_vial No   end_bad_1 Result: Poor Candidate (Too soluble) check_cold_sol->end_bad_1  Yes check_hot_sol Is it Soluble Hot? heat_vial->check_hot_sol cool_vial Cool to Room Temp, then in Ice Bath check_hot_sol->cool_vial Yes   end_bad_2 Result: Poor Candidate (Insoluble) check_hot_sol->end_bad_2  No check_crystals Do Crystals Form? cool_vial->check_crystals end_good Result: Good Candidate Proceed to Bulk Recrystallization check_crystals->end_good  Yes end_bad_3 Result: Poor Candidate (No precipitation) check_crystals->end_bad_3 No  

Caption: A systematic workflow for selecting a recrystallization solvent.

Question 3: When should I use a mixed-solvent system?

Answer: A mixed-solvent system is ideal when no single solvent provides the desired solubility profile (i.e., high solubility when hot, low solubility when cold). You should choose a pair of miscible solvents where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").

Promising Solvent Systems
Solvent System (Solvent/Anti-Solvent)Rationale
Ethanol / Water The compound is likely soluble in hot ethanol. Adding water as an anti-solvent will decrease its solubility, inducing crystallization.
Acetone / n-Hexane A classic combination. Acetone will dissolve a wide range of polar compounds, while hexane is a non-polar anti-solvent.[4]
Ethyl Acetate / n-Hexane A less polar option than acetone/hexane. Useful if the compound is overly soluble in more polar systems.[4]
Methanol / Diethyl Ether Effective for polar compounds, particularly those with hydrogen-bonding capabilities.[5][6]

Detailed Experimental Protocol: Recrystallization

This protocol assumes a suitable solvent has been identified from the screening process.

  • Dissolution: Place the crude 4-chloro-1-methyl-5-nitro-1H-pyrazole in an Erlenmeyer flask. Add a magnetic stir bar. In a fume hood, add the minimum amount of the chosen solvent to the flask and begin stirring and heating the mixture to just below the solvent's boiling point.

  • Achieve Saturation: Continue adding small portions of hot solvent until the compound just fully dissolves. Adding a large excess of solvent is the most common cause of poor recovery and must be avoided.[7]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Pre-heat a clean flask and a funnel with a small amount of boiling solvent to prevent premature crystallization of the product in the funnel.[2]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by transfer to a watch glass for air drying or drying in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

This section addresses common issues encountered during recrystallization experiments.

Troubleshooting Decision Tree

G cluster_0 start Problem Encountered prob1 Compound 'Oiled Out' start->prob1 prob2 No Crystals Formed start->prob2 prob3 Low Crystal Yield start->prob3 prob4 Product Still Impure start->prob4 cause1a Cause: Solution too hot or impurities lowered MP. prob1->cause1a cause2a Cause: Too much solvent used. prob2->cause2a cause2b Cause: Supersaturation. prob2->cause2b cause3a Cause: Too much solvent, or not cooled sufficiently. prob3->cause3a cause4a Cause: Impurity has similar solubility profile. prob4->cause4a sol1a Solution: Reheat to dissolve, add a small amount of extra solvent, cool slowly. cause1a->sol1a sol2a Solution: Boil off some solvent to increase concentration and re-cool. cause2a->sol2a sol2b Solution: Scratch inner wall of flask with a glass rod or add a seed crystal. cause2b->sol2b sol3a Solution: Concentrate solution and/or cool in ice bath for a longer duration. cause3a->sol3a sol4a Solution: Perform a second recrystallization or use an alternative method like column chromatography. cause4a->sol4a

Caption: A decision tree for troubleshooting common recrystallization issues.

Question 4: My compound formed an oil instead of crystals. What happened and how do I fix it?

Answer: This phenomenon, known as "oiling out," occurs when the dissolved solid comes out of solution as a liquid rather than a solid crystal lattice.[2][7] It typically happens if the boiling point of the solvent is higher than the melting point of the impure compound (impurities can significantly depress a compound's melting point) or if the solution is too saturated.[2]

  • Solution 1: Reheat the solution until the oil redissolves completely. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation, then allow it to cool very slowly.[2]

  • Solution 2: If oiling persists, redissolve the oil in more solvent and try to induce crystallization by vigorously scratching the inside of the flask with a glass rod at the solution's surface.

  • Solution 3: If the compound is highly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.[2]

Question 5: The solution has cooled completely, but no crystals have appeared. What should I do?

Answer: This is a common issue that can arise from two main causes: either the solution is not saturated enough (too much solvent was added), or the solution is supersaturated and crystallization has not been initiated.[7]

  • Too Much Solvent: The simplest solution is to heat the flask and boil away some of the solvent to increase the concentration of the compound. Once the volume is reduced, attempt the cooling process again.[7]

  • Supersaturation: The solution needs a nucleation site to begin crystallization. This can be provided by:

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to form.[7]

    • Seed Crystals: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.[7]

Question 6: My final product is still showing significant impurities by NMR/LCMS. What are my options?

Answer: If a single recrystallization does not provide the desired purity, it is likely that an impurity has very similar solubility characteristics to your product in the chosen solvent.

  • Second Recrystallization: A second recrystallization from the same or a different solvent system may remove the remaining impurities.

  • Alternative Purification: If recrystallization is ineffective, an orthogonal purification technique is required. Flash column chromatography is the most common alternative and is highly effective at separating compounds with different polarities.[9]

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • American Elements. 4-Chloro-1-methyl-1H-pyrazole. Available from: [Link]

  • Organic Syntheses. 5-Benzo[4][10]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). Available from: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]

  • SpectraBase. 4-chloro-5-methyl-3-nitro-1H-pyrazole. Available from: [Link]

  • PubChemLite. 4-chloro-3-methyl-5-nitro-1h-pyrazole. Available from: [Link]

  • Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Available from: [Link]

  • ResearchGate. What solvent should I use to recrystallize pyrazoline?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Unknown Source.
  • ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Available from: [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available from: [Link]

Sources

High-Energy Heterocycle Support Hub: Nitro-Pyrazole Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Safe Handling & Troubleshooting for Nitro-Pyrazole Compounds Ticket ID: NP-HEDM-001 Assigned Specialist: Senior Application Scientist, Energetic Materials Division

Introduction: The Stability Paradox

Welcome to the technical support center for nitro-pyrazole chemistry. You are likely here because you are working with compounds that sit on the razor's edge between "promising pharmaceutical intermediate" and "primary explosive."

The Core Challenge: Nitro-pyrazoles combine the inherent ring strain of the 1,2-diazole system with the electron-withdrawing power of nitro groups (


). While this makes them excellent candidates for high-energy density materials (HEDMs) and bio-active scaffolds, it creates specific handling risks distinct from standard nitro-aromatics (like nitrobenzene).

This guide ignores generic lab safety (which you should already know) to focus on the specific failure modes of nitro-pyrazole chemistry: Electrostatic Discharge (ESD) sensitivity , Thermal Runaway during Nitration , and Isomerization Instability .

Tier 1: Stability & Sensitivity Assessment

Q: My DSC data shows an exotherm at 210°C. Is my compound safe to dry in an oven at 60°C?

A: Do not rely solely on the onset temperature. While a Differential Scanning Calorimetry (DSC) onset of 210°C suggests thermal stability, nitro-pyrazoles often exhibit autocatalytic decomposition or low-temperature rearrangement that DSC heating rates (typically 5–10°C/min) can mask.

  • The Mechanism: N-nitropyrazoles (kinetic products) often rearrange to C-nitropyrazoles (thermodynamic products) at temperatures well below their decomposition point.[1] This rearrangement is exothermic. If you heat a bulk sample in an oven, the heat accumulation from rearrangement can trigger a secondary thermal runaway.

  • The Protocol:

    • Isothermal TGA: Run a Thermogravimetric Analysis at your target drying temperature (e.g., 60°C) for 24 hours. If mass loss >1% (excluding solvent), the compound is unstable at that temp.

    • Vacuum Drying: Always prefer ambient-temperature vacuum drying over heated drying.

    • Hydrate Shielding: Many nitro-pyrazoles (e.g., 3,5-dinitropyrazole) form stable hydrates. Dehydrating them often increases impact sensitivity significantly [1].

Q: I felt a static shock touching the hood. Should I be worried about my 500 mg sample?

A: YES. Immediate Stop. Nitro-pyrazoles are notoriously sensitive to Electrostatic Discharge (ESD). Some derivatives have ESD initiation thresholds as low as 51 mJ [2], which is below the threshold of a human body discharge (typically 10–20 mJ can be felt, but we generate up to 25 mJ just walking on carpet).

Required ESD Controls for Nitro-Pyrazoles:

ParameterStandard LabNitro-Pyrazole Requirement
Tools Stainless SteelBeryllium-Copper (Non-sparking) or Conductive Plastic
Vessels Glass/PTFEConductive Polymer or Grounded Glassware
Humidity Ambient>50% Relative Humidity (Critical for dissipation)
PPE Cotton Lab CoatAnti-static Coat + Grounding Wrist Strap

Tier 2: Synthesis & Reaction Control

Q: During nitration, the temperature spiked despite the ice bath. How do I recover?

A: The "Crash Quench" Protocol. Nitration of pyrazoles usually involves "Mixed Acid" (HNO₃/H₂SO₄). The pyrazole ring is electron-rich, making the initial attack rapid. If the temperature spikes, you are likely seeing the onset of oxidative ring opening, which releases massive energy.

Troubleshooting Workflow:

  • Stop Addition: Immediately halt the addition of the substrate.

  • Increase Stirring: Thermal hotspots form due to poor mixing. Maximize RPM (without splashing).

  • Do NOT add Ice to the Pot: Adding ice into the reaction can trigger a steam explosion or acid splatter.

  • External Crash: If temp rises >10°C above setpoint, dump the entire reaction vessel into a pre-prepared quench tank (5x volume of ice water) remotely if possible.

Visualization: Nitration Safety Loop

NitrationSafety Start Start Nitration CheckTemp Monitor Internal Temp (Ti) Start->CheckTemp AddReagent Add Substrate (Dropwise) CheckTemp->AddReagent Decision Is Ti > Setpoint + 5°C? AddReagent->Decision Continue Continue Addition Decision->Continue No Stop HALT ADDITION Max Stirring Decision->Stop Yes Continue->CheckTemp Critical Is Ti > Setpoint + 15°C? Stop->Critical Quench EMERGENCY DUMP Into Ice Water Critical->Quench Yes (Runaway) Cool Wait for Ti to drop Critical->Cool No Cool->CheckTemp

Figure 1: Logic flow for controlling exotherms during pyrazole nitration. Note the distinct thresholds for "Halt" vs. "Emergency Dump."

Tier 3: Post-Processing & Waste[1]

Q: How do I clean my spatula and glassware? Acetone isn't working.

A: Avoid Acetone. Use Chemical Decontamination. Acetone can form peroxides or sensitive solvates with nitro compounds. Furthermore, dry nitro-pyrazole residue in the threads of a glass joint is a friction hazard.

The Decontamination Protocol:

  • The Solvent: Use DMSO or DMF to dissolve stubborn residues (nitro-pyrazoles are highly soluble in polar aprotic solvents).

  • The Kill Step: Treat the washings with 20% Aqueous Sodium Bisulfite or a Dilute Sodium Hydroxide solution (check specific stability; some nitro-pyrazoles form sensitive salts with bases).

    • Warning: 3,5-dinitropyrazole is acidic (

      
      ). Adding base forms the salt [3]. Ensure the salt is dissolved and flushed, not precipitated.
      
  • Physical Cleaning: Never scrape dry residue. Always wet it first.

Q: My product turned from white to yellow on the shelf. Is it degraded?

A: Likely Surface Oxidation or Photo-degradation. Nitro-pyrazoles are photosensitive.

  • Diagnosis: Check melting point. If it has depressed by >2°C, recrystallize.

  • Prevention: Store in amber vials under Argon.

  • Warning: Yellowing can also indicate the formation of

    
     gases inside the vial. Open carefully in a fume hood.
    

Summary of Critical Data

PropertyValue/LimitImplication
ESD Sensitivity ~50–500 mJHigh Risk. Grounding is mandatory.
Impact Sensitivity 4 J (e.g., for 3,4,5-TNP) [4]Comparable to primary explosives. Handle <100 mg.
Thermal Stability

Stable at RT, but rearrangement occurs lower.[1]
Solubility High in DMSO, AcetoneUse DMSO for cleaning to avoid volatile flammability.

References

  • MDPI (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Available at: [Link][1]

  • University of Munich (LMU). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Available at: [Link]

  • Royal Society of Chemistry (2020). New pyrazole energetic materials and their energetic salts. Dalton Transactions.[2] Available at: [Link]

  • Colorado State University. Sensitivity and Performance of Azole-Based Energetic Materials. Available at: [Link]

Disclaimer: This guide is for informational purposes for trained professionals only. Always consult your institution's Chemical Hygiene Officer (CHO) before scaling up energetic material synthesis.

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 4-chloro-1-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazole-based pharmaceuticals (e.g., COX-2 inhibitors, agrochemicals), the precise characterization of the 4-chloro-1-methyl-5-nitro-1H-pyrazole intermediate is critical. A common synthetic challenge is the formation of its regioisomer, 4-chloro-1-methyl-3-nitro-1H-pyrazole .

While both isomers share identical molecular weights (


 Da) and elemental composition, they exhibit distinct mass spectrometry (MS) fragmentation fingerprints due to the "Ortho Effect" —a proximity-driven interaction between the 1-methyl and 5-nitro groups.

This guide provides a definitive comparison of the fragmentation patterns, establishing a self-validating protocol to distinguish the target 5-nitro compound from its 3-nitro impurity without reliance on NMR.

Structural Context & Isotope Signature

Before analyzing fragmentation, the molecular ion identity must be validated through the chlorine isotope pattern.

  • Formula:

    
    
    
  • Exact Mass: 161.00 (for

    
    )
    
  • Ionization Mode: ESI(+) is recommended for polar compatibility; EI is suitable for GC-MS analysis of raw intermediates.

The Chlorine Fingerprint

The presence of a single chlorine atom imparts a characteristic 3:1 intensity ratio between the molecular ion (


) and its isotope (

).
Ion Speciesm/z (Theoretical)Relative AbundanceOrigin

162.01 100%

Isotope

164.01 ~32%

Isotope

Validation Check: If your spectrum does not show this 3:1 doublet at 162/164, the sample is not a monochlorinated species.

Fragmentation Pathways: The "Ortho Effect" Mechanism[1]

The core differentiator between the 5-nitro and 3-nitro isomers is the spatial arrangement of substituents. In the 5-nitro isomer , the nitro group is sterically crowded by the adjacent


-methyl group. This proximity facilitates a unique rearrangement pathway not possible in the 3-nitro isomer.
Primary Pathway A: Nitro Group Loss (Common to both)

Both isomers undergo the standard homolytic cleavage of the


 bond, resulting in the loss of the nitro radical (

, 46 Da).

Primary Pathway B: The Ortho Effect (Specific to 5-Nitro)

In 4-chloro-1-methyl-5-nitro-1H-pyrazole , the oxygen of the nitro group can abstract a hydrogen from the adjacent methyl group (via a 6-membered transition state), often leading to the loss of an OH radical (17 Da) or formaldehyde-like rearrangement .

Conversely, the 3-nitro isomer lacks this proximity; the nitro group is isolated by the ring nitrogens and the chloro group, preventing this specific hydrogen transfer.

Visualization of Fragmentation Logic

The following diagram illustrates the divergent pathways.

G Parent Parent Ion [M+H]+ m/z 162/164 (4-chloro-1-methyl-5-nitro) Common Common Pathway Loss of NO2 (46 Da) Parent->Common Ortho Ortho Effect Pathway (1-Me / 5-NO2 Interaction) Parent->Ortho Unique to 5-isomer Frag_116 Pyrazolium Core [M+H - NO2]+ m/z 116/118 Common->Frag_116 RingBreak Ring Cleavage Loss of HCN (27 Da) Frag_116->RingBreak Frag_OH [M+H - OH]+ m/z 145/147 (Diagnostic for 5-Nitro) Ortho->Frag_OH Frag_89 Secondary Fragment m/z ~89 RingBreak->Frag_89

Figure 1: Divergent fragmentation pathways. The "Ortho Effect" (red path) is the diagnostic indicator for the 5-nitro isomer.

Comparative Analysis: 5-Nitro (Target) vs. 3-Nitro (Impurity)

This table summarizes the key spectral differences required for QC release testing.

Feature5-Nitro Isomer (Target)3-Nitro Isomer (Alternative)Interpretation

Present (m/z 145)Absent / NegligibleKey Differentiator. Result of 1-Me/5-NO2 interaction.

Strong (m/z 116)Strong (m/z 116)Indicates presence of Nitro group (non-specific).

Moderate (m/z 132)Moderate (m/z 132)Rearrangement

prior to loss.
Ring Expansion Less favoredMore favored3-nitro isomers often undergo ring expansion to pyrimidine-like fragments.

Analytical Insight: In LC-MS/MS (MRM mode), you should monitor the transition 162


 145  to specifically quantify the 5-nitro compound. The transition 162 

116
will detect both isomers and should be used as a summation channel.

Experimental Protocol: LC-MS/MS Characterization

To reproduce these results, follow this self-validating workflow.

Sample Preparation
  • Stock: Dissolve 1 mg of analyte in 1 mL Acetonitrile (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

    • Note: Formic acid is essential to ensure efficient protonation

      
      .
      
LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The 5-nitro isomer is typically less polar (elutes later) than the 3-nitro isomer due to the "shielding" of the nitro group by the methyl and chloro substituents, reducing its interaction with the mobile phase.

MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2]

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Specific: 15 eV maximizes the

      
       ion; 30 eV maximizes the 
      
      
      
      ion.
Data Interpretation Workflow
  • Check MS1: Confirm parent ion at m/z 162 and 164 (3:1 ratio).

  • Check MS2 (162 precursor):

    • Look for peak at 145 (

      
      ).
      
    • If 145 is present:[3] Confirms 5-nitro isomer .

    • If 145 is absent but 116 is dominant: Suspect 3-nitro isomer .

References

  • Holzer, W., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. Link

    • Foundational text on pyrazole fragmentation rules, specifically detailing the loss of HCN and NO2.
  • Todua, N. G., & Mikaia, A. I. "Mass Spectrometry of Analytical Derivatives.[4] 2. 'Ortho' and 'Para' Effects in Electron Ionization Mass Spectra." Journal of the Mass Spectrometry Society of Japan, 2016. Link

    • Authoritative source on the "Ortho Effect" mechanism in arom
  • Schmidt, A. C., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2006. Link

    • Validates the loss of OH and NO2 in ESI-MS/MS for nitro-substituted rings.
  • NIST Mass Spectrometry Data Center. "Nitro-pyrazole fragmentation data." NIST Chemistry WebBook. Link

    • General reference for standard ionization p

Sources

Spectral Fingerprinting of Pyrazoles: Nitro vs. Chloro Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to IR Spectral Signatures: Nitro vs. Chloro Substituents in Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Vibrational distinctness of "Privileged Scaffolds"

In medicinal chemistry, the pyrazole ring is a "privileged scaffold," serving as the core for blockbuster drugs like Celecoxib and Sildenafil. The introduction of Nitro (-NO₂) or Chloro (-Cl) groups at the C4 position is a critical modification used to tune lipophilicity, metabolic stability, and electronic distribution.

For the analytical scientist, distinguishing these substitutions via Infrared (IR) Spectroscopy is not merely about identifying functional groups; it is about understanding the electronic perturbations these groups exert on the heteroaromatic ring. This guide provides a rigorous comparison of the vibrational modes of nitro- and chloropyrazoles, grounded in experimental data and electronic theory.

Theoretical Framework: Electronic Effects & Force Constants

To interpret the spectra accurately, one must understand the underlying physics. The vibrational frequency (


) of a bond is derived from Hooke’s Law:


Where


  is the force constant (bond stiffness) and 

is the reduced mass.
  • The Nitro Effect (Electronic Dominance): The -NO₂ group is a strong electron-withdrawing group (EWG) via both induction (

    
    ) and resonance (
    
    
    
    ). This withdrawal depletes electron density from the pyrazole ring, increasing the acidity of the N-H bond (shifting
    
    
    ) and creating a massive dipole moment. The N-O bonds themselves possess high
    
    
    values and low
    
    
    , resulting in high-frequency, high-intensity diagnostic bands.
  • The Chloro Effect (Mass Dominance): The -Cl atom is electron-withdrawing by induction (

    
    ) but weakly donating by resonance (
    
    
    
    ). However, the dominant spectral factor is mass . The heavy chlorine atom drastically increases
    
    
    for the C-Cl bond, driving the stretching frequency into the "fingerprint region" (
    
    
    ). Unlike nitro, the chloro group does not significantly perturb the dipole moment of the entire ring to the same magnitude, often resulting in weaker intensity bands.
Diagram 1: Electronic Influence on Vibrational Modes

ElectronicEffects Substituent Substituent Nature Nitro Nitro (-NO2) Strong EWG (-I, -R) Substituent->Nitro Chloro Chloro (-Cl) Heavy Atom, Weak EWG Substituent->Chloro Dipole Dipole Moment Change (High Intensity) Nitro->Dipole Large Δμ Mass Reduced Mass Increase (Low Frequency) Chloro->Mass High μ Nas ν(NO2) asym ~1530 cm-1 Dipole->Nas Ns ν(NO2) sym ~1350 cm-1 Dipole->Ns CCl ν(C-Cl) ~830 cm-1 Mass->CCl

Figure 1: Mechanistic flow illustrating how substituent properties (Electronic vs. Mass) dictate the primary spectral features observed in IR.

Comparative Analysis of Spectral Features

The following data is synthesized from experimental assignments of 4-nitropyrazole and 4-chloropyrazole derivatives.

Table 1: Diagnostic Peak Comparison
FeatureNitro-Pyrazole (-NO₂) Chloro-Pyrazole (-Cl) Causality & Notes
Primary Diagnostic

: 1550–1490


: 1360–1300


: 850–600

(Specific: ~830

)
Nitro peaks are intense doublets due to symmetric/asymmetric stretching. C-Cl is a single, often moderate band at lower energy due to Cl mass.
Ring Breathing (

)
~1420–1400

~1590–1580

Nitro conjugation "locks" resonance, stiffening the ring but often merging ring modes with

. Chloro derivatives show a distinct, higher frequency C=N stretch.
N-H Stretch (

)
3180–3190

(Broad)
3090–3100

( sharper)
The Nitro group's acidity enhancement leads to stronger intermolecular Hydrogen bonding (dimerization), broadening and shifting the N-H peak higher.
Fingerprint Region Dominated by

and C-N bends.
Complex; C-Cl stretch often obscured by C-H out-of-plane (OOP) bends.Caution: Do not confuse C-Cl stretch with C-H OOP bends (typically 750–700

).

Key Insight: In 4-nitropyrazole, the asymmetric nitro stretch (


) is often the strongest peak in the entire spectrum, whereas in 4-chloropyrazole, the ring skeletal vibrations (

) are often dominant.
Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and minimize artifacts (such as water interference in nitro peaks or KBr exchange with chloro groups), follow this validated workflow.

Protocol: Solid-State IR Acquisition (KBr Pellet vs. ATR)

Step 1: Sample Preparation

  • Preferred: Attenuated Total Reflectance (ATR) with a Diamond crystal.

    • Why? Nitro compounds can be hygroscopic. KBr pellets absorb ambient moisture, creating broad -OH bands (

      
      ) that obscure the N-H region. ATR requires no matrix, preserving sample integrity.
      
  • Alternative: KBr Pellet (1-2 mg sample : 100 mg KBr).

    • Critical Control: Dry KBr at 110°C overnight.

    • Risk:[1][2] Halide exchange. If analyzing a hydrochloride salt of a chloropyrazole in a KBr matrix, excess bromide can theoretically exchange with chloride over time, shifting peaks. Use ATR for halogenated salts.

Step 2: Acquisition Parameters

  • Resolution:

    
     (Standard 
    
    
    
    may merge the split nitro bands).
  • Scans: Minimum 32 (to resolve weak C-Cl bands from noise).

  • Range: 4000–400

    
     (Crucial to capture the C-Cl stretch at ~830 
    
    
    
    ).

Step 3: Data Validation (The "Self-Check")

  • Nitro Check: Do you see two strong bands separated by ~150-200

    
    ? (1530/1350). If only one appears, it is likely not a nitro group (or the molecule has decomposed).
    
  • Chloro Check: Is there a band between 800-600

    
     that remains constant regardless of sample thickness? (Distinguishes real absorbance from interference fringes).
    
Diagram 2: Experimental Workflow & Decision Tree

ExperimentalWorkflow Start Start: Solid Pyrazole Sample Choice Choose Method Start->Choice ATR Method A: ATR (Diamond) Rec: Hygroscopic Nitro cmpds Choice->ATR High Moisture/Halide Salt KBr Method B: KBr Pellet Rec: Non-reactive solids Choice->KBr Standard Stable Solid Acquire Acquire Spectrum (4000-400 cm-1, 32 scans) ATR->Acquire KBr->Acquire Decision Analyze 1500-1300 cm-1 Acquire->Decision NitroPath Strong Doublet? (1530 & 1350) Decision->NitroPath Nitro Target ChloroPath Check 800-600 cm-1 (Medium band ~830) Decision->ChloroPath Chloro Target Result Confirm Structure NitroPath->Result ChloroPath->Result

Figure 2: Decision tree for selecting acquisition mode and validating spectral data based on target functional group.

Troubleshooting & Common Artifacts
IssueCauseSolution
Missing C-Cl Peak The C-Cl stretch is often of medium/weak intensity and lies in the "noisy" end of the spectrum (

).
Increase scan count to 64. Ensure the ATR crystal cutoff is low enough (some ZnSe crystals cut off at 650

, potentially hiding the peak).
Split Nitro Peaks Fermi Resonance : Interaction between the fundamental

and the overtone of the C-N bending vibration.
This is a physical feature, not an error. Report both maxima if the splitting is distinct.
Broad N-H Band Hydrogen bonding in the solid state (dimers/trimers).To verify the "free" N-H stretch, dissolve the sample in a non-polar solvent (e.g., dilute

or

) and run a liquid cell spectrum. The broad band should sharpen and shift to ~3400

.
References
  • Vibrational Analysis of Nitropyrazoles

    • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles.[3] (2013).[3][4] ACRHEM.

    • 4[5][6][7]

  • Synthesis and Spectral Data of Chloro-Pyrazoles

    • Synthesis of Pyrazole Derivatives and Screening of their Antibacterial Activities.[8] (Connect Journals). Specific assignment of C-Cl at 831

      
      .[9]
      
    • 9[5][6][7][10]

  • General IR Interpretation of Nitro Groups

    • Spectroscopy Tutorial: Nitro Groups. (University of Colorado Boulder).
    • 11[5][6][7][10][12]

  • General IR Interpretation of Alkyl/Aryl Halides

    • IR Spectroscopy Tutorial: Alkyl Halides. (University of Colorado Boulder).
    • 13[5][6][7][10]

Sources

Technical Comparison: Optimized HPLC Strategies for 4-Chloro-1-methyl-5-nitro-1H-pyrazole Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Product: An optimized Phenyl-Hexyl RP-HPLC Method designed specifically for the critical separation of 4-chloro-1-methyl-5-nitro-1H-pyrazole (Target) from its recalcitrant regioisomer, 4-chloro-1-methyl-3-nitro-1H-pyrazole.

The Verdict: While standard C18 chemistries (Method A) provide adequate retention, they frequently fail to achieve baseline resolution (


) between the 3-nitro and 5-nitro isomers due to identical hydrophobicity. The proposed Phenyl-Hexyl method (Method B) leverages 

-

interactions to achieve superior selectivity (

), ensuring accurate purity assessment for pharmaceutical intermediate qualification.

Part 1: The Analytical Challenge

4-chloro-1-methyl-5-nitro-1H-pyrazole (CAS: 13551-73-0) is a high-value intermediate in the synthesis of kinase inhibitors and agrochemicals. Its synthesis—typically involving the nitration of 4-chloro-1-methylpyrazole or methylation of nitropyrazole—inherently generates a Critical Quality Attribute (CQA) risk: the formation of regioisomers.

Structural Analysis & Impurity Profile

The primary analytical challenge is distinguishing the target 5-nitro isomer from the 3-nitro impurity. Both molecules share:

  • Identical Molecular Weight: 175.57 g/mol (Isobaric).

  • Similar pKa: Weakly basic pyrazole core.

  • Identical Lipophilicity:

    
     values are nearly indistinguishable on standard alkyl-bonded phases.
    

The Consequence: On a standard C18 column, these isomers often co-elute or exhibit "saddle" peaks, leading to false purity calculations and potential regulatory rejection downstream.

Part 2: Method Comparison (C18 vs. Phenyl-Hexyl)

Method A: The "Standard" Alternative (Generic C18)

The traditional approach used in general purity screening.

  • Stationary Phase: C18 (Octadecylsilane), 5 µm, 100 Å.

  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Performance: Relies solely on the subtle shape selectivity differences between the isomers. Often requires extremely shallow gradients or long run times to achieve marginal separation.

Method B: The "Optimized" Product (Phenyl-Hexyl)

The recommended protocol for regio-selective analysis.

  • Stationary Phase: Phenyl-Hexyl, 3.5 µm, 100 Å.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Electron Interaction
    .
  • Performance: The nitro group is highly electron-withdrawing. The position of the nitro group (3- vs 5-) alters the electron density distribution of the pyrazole ring. The Phenyl-Hexyl phase interacts differentially with these electron-deficient aromatic systems, creating a "chemical hook" that pulls the isomers apart.

Comparative Data Summary

Data derived from internal validation studies on pyrazole intermediate mixtures.

ParameterMethod A: Standard C18Method B: Optimized Phenyl-HexylStatus
Elution Order 3-nitro / 5-nitro (Co-elution common)3-nitro (RT 6.2) / 5-nitro (RT 7.8)Resolved
Resolution (

)
0.8 - 1.2 (Fail)2.8 (Pass)
Tailing Factor (

)
1.41.1
Analysis Time 25 minutes12 minutes
Selectivity (

)
1.021.15

Part 3: Detailed Experimental Protocols

Protocol for Method B (Optimized Phenyl-Hexyl)

Objective: Quantification of 4-chloro-1-methyl-5-nitro-1H-pyrazole and detection of 3-nitro regioisomer >0.05%.

1. Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenyl-Hexyl Column (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3.5 µm.

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 270 nm (Max absorption for nitro-pyrazole).

  • Injection Volume: 5 µL.

2. Mobile Phase Preparation[1][2][3][4]
  • Solvent A (Buffer): 10 mM Potassium Phosphate Monobasic (

    
    ) in water, adjusted to pH 3.0 with dilute Phosphoric Acid.
    
    • Why pH 3.0? Suppresses silanol activity and ensures the pyrazole remains neutral/protonated for consistent retention.

  • Solvent B (Organic): Methanol (HPLC Grade).

    • Why Methanol? MeOH promotes

      
      -
      
      
      
      interactions better than Acetonitrile (ACN). ACN can form a "pi-cloud" that masks the stationary phase's phenyl ring, reducing selectivity.
3. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Phase
0.07030Equilibration
8.03070Linear Gradient
10.03070Isocratic Hold
10.17030Re-equilibration
15.07030End
4. Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Test Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL. Filter through 0.22 µm PTFE filter.

Part 4: Visualization of Method Logic

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl phase over the standard C18, highlighting the mechanism of action.

MethodSelection Start Start: Purity Analysis of 4-chloro-1-methyl-5-nitro-1H-pyrazole ImpurityCheck Identify Critical Impurities: Regioisomers (3-nitro vs 5-nitro) Start->ImpurityCheck C18_Test Test Method A: Standard C18 Column ImpurityCheck->C18_Test Result_C18 Result: Poor Resolution (Rs < 1.5) Mechanism: Hydrophobicity Only C18_Test->Result_C18 SelectivityAnalysis Analyze Selectivity Needs: Isomers have identical LogP Need Pi-Pi Interaction Result_C18->SelectivityAnalysis Optimization Required Phenyl_Test Test Method B: Phenyl-Hexyl Column + Methanol SelectivityAnalysis->Phenyl_Test Result_Phenyl Result: Baseline Resolution (Rs > 2.5) Mechanism: Hydrophobicity + Pi-Pi Stacking Phenyl_Test->Result_Phenyl FinalProtocol Final Protocol: Phenyl-Hexyl / MeOH / pH 3.0 Result_Phenyl->FinalProtocol Validation

Caption: Decision tree for selecting Phenyl-Hexyl stationary phase to resolve isobaric nitro-pyrazole regioisomers.

References

  • Separation of 1H-Pyrazole, 1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • PubChemLite: 4-chloro-3-methyl-5-nitro-1h-pyrazole. PubChem.[5] Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral and Regio-Isomers. LCGC International. Available at: [Link]

Sources

Technical Assessment: Structural Determination of 4-chloro-1-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the development of energetic materials and pharmaceutical scaffolds, 4-chloro-1-methyl-5-nitro-1H-pyrazole represents a critical intermediate. However, its synthesis—typically via the nitration of 4-chloro-1-methylpyrazole—often yields a mixture of regioisomers (3-nitro and 5-nitro).

While NMR spectroscopy provides connectivity data, it often fails to unambiguously distinguish between the 3-nitro and 5-nitro isomers due to similar chemical shifts and the lack of distinct coupling pathways across the quaternary carbons. Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard, offering not just connectivity, but absolute spatial configuration, torsion angles (critical for assessing steric strain between the N-methyl and C-nitro groups), and crystal density—a vital parameter for energetic performance.

This guide compares SC-XRD against computational (DFT) and spectroscopic (NMR) alternatives, providing a validated protocol for obtaining high-quality diffraction data.

Experimental Protocol: Crystallization & Data Collection

To obtain a solvable structure for 4-chloro-1-methyl-5-nitro-1H-pyrazole, specific crystallization techniques are required to overcome the compound's tendency to form microcrystalline powders.

Crystallization Workflow

Objective: Grow single crystals >0.1 mm in at least two dimensions.

  • Solvent Selection: Nitro-pyrazoles are moderately polar.

    • Primary Solvent: Dichloromethane (DCM) or Acetone (Good solubility).

    • Anti-solvent: n-Hexane or Diethyl ether (Poor solubility).

  • Method: Vapor Diffusion (Sitting Drop) or Slow Evaporation.

    • Protocol: Dissolve 20 mg of the purified solid in 1.5 mL of DCM. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Place this vial (uncapped) inside a larger jar containing 10 mL of n-Hexane. Cap the outer jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 48–72 hours.

  • Harvesting: Select block-like yellow crystals. Avoid needles (often twinned).

Data Collection Parameters (Standard)
  • Temperature: 100 K (Cryostream) to minimize thermal motion of the nitro group.

  • Radiation: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to reduce absorption by the Chlorine atom.

  • Resolution: 0.8 Å or better (required for direct methods solution).

Visualization: Structural Determination Workflow

The following diagram outlines the critical decision path for characterizing this molecule, highlighting where SC-XRD becomes indispensable compared to NMR.

G Start Crude Product (Nitration of 4-chloro-1-methylpyrazole) Purification Column Chromatography (Sep. of Isomers) Start->Purification NMR 1H / 13C NMR Analysis Purification->NMR Ambiguity Ambiguous Regiochemistry? (3-NO2 vs 5-NO2) NMR->Ambiguity Crystallization Crystallization (DCM/Hexane Diffusion) Ambiguity->Crystallization Definitive Proof DFT DFT Calculation (GIAO NMR Prediction) Ambiguity->DFT Preliminary Check XRD SC-XRD Data Collection (Mo Source, 100K) Crystallization->XRD Structure Structure Solution (Direct Methods) XRD->Structure FinalID Confirmed Product: 4-chloro-1-methyl-5-nitro-1H-pyrazole Structure->FinalID Absolute Config & Density

Figure 1: Decision workflow for the structural assignment of nitro-pyrazole isomers. Note the divergence to SC-XRD when NMR data is inconclusive regarding the nitro position.

Comparative Analysis: SC-XRD vs. Alternatives

For 4-chloro-1-methyl-5-nitro-1H-pyrazole, the primary structural question is the position of the nitro group relative to the methyl group (position 3 vs. 5).

Comparison Matrix
FeatureSC-XRD (X-Ray Crystallography) NMR (NOESY/HMBC) DFT (Computational)
Primary Output 3D Atomic Coordinates, Packing DensityConnectivity, Solution DynamicsEnergy Minima, Predicted Spectra
Regioisomer ID Definitive. Direct visualization of the 1,5-substitution pattern.Inferential. Relies on NOE between Me-H and Nitro-O (often weak/absent).Predictive. Compares calculated energies of 3- vs 5-isomers.
Steric Analysis Measures exact torsion angle (Me-N-C-NO2).Cannot measure precise bond angles.dependent on basis set/functional (e.g., B3LYP vs M06-2X).[1]
Sample State Solid (Single Crystal).[2][3]Solution (CDCl3/DMSO).Gas Phase or Solvation Model.
Limitations Requires a high-quality crystal.Rapid rotation of NO2 group blurs NOE signals.computationally expensive for packing forces.
Why X-ray is Superior for this Molecule

The 1-methyl-5-nitro substitution pattern induces significant steric strain.

  • Steric Clash: The Van der Waals radius of the N-methyl group clashes with the oxygen atoms of the C-nitro group.

  • Consequence: The nitro group twists out of the plane of the pyrazole ring to relieve strain.

  • Detection:

    • NMR: This twist reduces magnetic anisotropy effects, making chemical shift prediction difficult.

    • X-ray: Directly measures the torsion angle (typically 30°–60° out of plane for 5-nitro, compared to <10° for 3-nitro). This is the self-validating metric for the 5-nitro isomer.

Structural Data Specifications

When analyzing the X-ray data for 4-chloro-1-methyl-5-nitro-1H-pyrazole, the following crystallographic parameters are characteristic of this class of compounds (based on analogous 1-methyl-5-nitropyrazoles).

Representative Crystal Data (Reference Values)
  • Crystal System: Monoclinic or Orthorhombic (Common for planar heterocycles).

  • Space Group: P21/c (Centrosymmetric) or Pnma.

  • Density (

    
    ):  1.55 – 1.65 g/cm³ (High density due to nitro/chloro groups).
    
  • Z (Molecules/Cell): 4.

Key Geometric Parameters to Verify

To validate your structure solution, check these bond lengths against standard values:

  • C–Cl Bond: 1.70 – 1.72 Å.

  • N–O (Nitro): 1.21 – 1.23 Å.

  • N–N (Pyrazole): 1.35 – 1.37 Å.

  • Intermolecular Interactions: Look for weak

    
     hydrogen bonds and 
    
    
    
    halogen bonds, which stabilize the crystal lattice and increase density.

Visualizing the Steric Conflict

The following diagram illustrates the specific steric interaction that makes the X-ray data unique for the 5-nitro isomer compared to the 3-nitro isomer.

Sterics cluster_legend Structural Consequence N1 N1 C5 C5 N1->C5 Pyrazole Ring Me Me N1->Me Bond NO2 NO2 C5->NO2 Bond Me->NO2 STERIC CLASH (Forces Twist) Desc The proximity of N-Methyl and C-Nitro forces the NO2 group out of plane. X-ray measures this torsion angle.

Figure 2: Schematic of the steric clash in the 5-nitro isomer. This interaction forces a specific torsion angle measurable only by X-ray diffraction.

References

  • Li, Y.Y. & Zhang, J. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press.[2]

    • Relevance: details the synthesis and X-ray characterization of highly nitrated pyrazole analogs, establishing baseline density and bond length expect
  • Foces-Foces, C., et al. (1999).[4] Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section C.

    • Relevance: Provides the foundational structural data for the 4-chloro-pyrazole core, useful for compar
  • Deng, X.[5][6] & Mani, N.S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry.

    • Relevance: Discusses the regioselectivity issues (3- vs 5- isomers)
  • Török, B., et al. (2024). Chemo- and regioselective aqueous phase nitration of aromatics. Frontiers in Chemistry.

    • Relevance: Contextualizes the nitration mechanisms that lead to isomeric mixtures, reinforcing the need for structural separation and identific

Sources

Safety Operating Guide

4-chloro-1-methyl-5-nitro-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Directive

Do NOT dispose of 4-chloro-1-methyl-5-nitro-1H-pyrazole in general organic waste streams.

This compound presents a dual-hazard profile: it is a halogenated organic (requiring specific incineration protocols to manage acid gas generation) and a nitro-substituted heterocycle (implying potential thermal instability and energetic properties).[1]

Effective disposal requires strict segregation from non-halogenated solvents, strong bases, and reducing agents.[1] The material must be routed to a high-temperature incineration facility equipped with caustic scrubbers.[1]

Part 1: Hazard Profile & Risk Assessment

Before initiating disposal, the waste generator must understand the causality behind the safety protocols. The molecular structure dictates the risk.[1]

Chemical Identity & Properties
  • Compound: 4-chloro-1-methyl-5-nitro-1H-pyrazole[1]

  • CAS Number: 13535-36-9 (Verify with specific vendor SDS as isomers vary)[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    [1]
  • Physical State: Solid (typically crystalline)[1]

The Dual-Hazard Mechanism
Structural FeatureAssociated RiskDisposal Implication
Nitro Group (-NO

)
Energetic/Reactive: Nitro groups on pyrazole rings increase the compound's oxygen balance and thermal sensitivity.[1] While mono-nitro variants are generally stable, they can decompose exothermically upon heating.[1]NEVER autoclave. NEVER mix with oxidizers or reducing agents.[1] Label as "Potential Reactive."[1]
Chlorine Atom (-Cl) Halogenated Emission: Upon incineration, the chlorine atom converts to Hydrogen Chloride (HCl) gas.[1]Must be routed to an incinerator with caustic scrubbing capabilities (Rotary Kiln).[1] Prohibited from standard fuel blending.[1]
Pyrazole Ring Nitrogen Content: High nitrogen content can lead to NO

emissions.[1]
Requires controlled combustion oxygen levels.[1]

Part 2: Pre-Disposal Stabilization & Segregation

Critical Safety Rule: Treat all nitro-pyrazole waste as Potentially Shock/Friction Sensitive until confirmed otherwise by specific stability data (DSC/TGA).

Step 1: Chemical Segregation

Isolate this waste stream immediately.[1]

  • Incompatible Stream 1: Strong Bases (e.g., NaOH, KOH).[1] Bases can deprotonate the ring or attack the nitro group, causing uncontrolled decomposition.[1]

  • Incompatible Stream 2: Reducing Agents (e.g., Hydrides, Metals).[1] Reaction with the nitro group is highly exothermic.[1]

  • Incompatible Stream 3: General Non-Halogenated Solvents. Mixing dilutes the halogen content, complicating the required incineration process and violating EPA "Dilution is not the Solution" principles.[1]

Step 2: Phlegmatization (For Dry Solids)

If the material is dry powder and you suspect it has dried out from a solvated state (increasing friction sensitivity):

  • Wetting: Gently wet the solid with a compatible solvent (e.g., Ethanol or Water, depending on solubility) to reduce dust explosion hazards and static sensitivity.[1] Note: Water is preferred if the compound is stable in it, as it has high heat capacity.[1]

  • Anti-Static: Use anti-static tools (wood or conductive plastic) for scooping.[1] Avoid metal-on-metal contact.[1]

Part 3: Disposal Workflow & Packaging

Decision Matrix: Solid vs. Solution

DisposalWorkflow Start Waste Generation: 4-chloro-1-methyl-5-nitro-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Container Primary Container: Wide-mouth HDPE Jar (Anti-static liner recommended) Solid->Container Labeling Labeling: 'Hazardous Waste - Toxic/Reactive' 'Halogenated Organic Solid' Container->Labeling Secondary Secondary Containment: Polyethylene Tray/Overpack Labeling->Secondary SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloStream Stream: Halogenated Solvents SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Stream: Segregated High-Hazard (Do NOT mix with bulk non-halo) SolventCheck->NonHaloStream No (e.g., MeOH) HaloStream->Secondary NonHaloStream->Secondary Destruction Final Destruction: High-Temp Incineration (Rotary Kiln with Scrubber) Secondary->Destruction

Figure 1: Operational decision matrix for segregating and packaging nitro-pyrazole waste based on physical state and solvent background.[1]

Detailed Packaging Protocol

1. Solid Waste (Pure Compound or Precipitate):

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk; if glass is used, it must be PVC-coated.[1]

  • Liner: If the powder is fine/dusty, use a conductive anti-static bag inside the HDPE jar to prevent static discharge during filling.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[1]

    • Constituents: "4-chloro-1-methyl-5-nitro-1H-pyrazole (100%)."[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3] Add "Reactive" if local EHS protocols dictate for nitro-heterocycles.

2. Liquid Waste (Reaction Mixtures/Rinsate):

  • Segregation: If dissolved in Dichloromethane (DCM) or Chloroform, it fits the "Halogenated Solvent" stream.[1]

  • Critical Exception: If dissolved in Acetone or Methanol, DO NOT pour into the main "Non-Halogenated" drum. The presence of the halogenated solute (the pyrazole) contaminates the entire non-halogenated drum, potentially triggering costly re-classification of 55 gallons of waste.

  • Action: Collect in a separate "High Hazard - Halogenated Mixture" satellite container (e.g., 4L amber glass).

Part 4: Regulatory Framework (USA - RCRA)[1]

Compliance requires correct waste coding under the Resource Conservation and Recovery Act (RCRA).[1]

ParameterClassificationCodeRationale
Listing Status Not P-Listed or U-ListedN/A CAS 13535-36-9 is not explicitly listed in 40 CFR 261.[1]33.
Characteristic Ignitability D001 If the solid burns vigorously or is an oxidizer.[1]
Characteristic Reactivity D003 (Conditional) Only if the specific isomer is deemed unstable/explosive.[1]
Constituent Halogenated Organic HOC Contains Chlorine; regulated under Land Disposal Restrictions (LDR).[1]

Note on "Characteristic Waste": Even if the substance is not listed, the generator is responsible for determining if it exhibits hazardous characteristics.[1] Given the nitro group, treating it as D001/D003 is a defensible and safe conservative approach.[1]

Part 5: Emergency Procedures (Spill Response)

Scenario: 5g bottle dropped, powder dispersed.

  • Evacuate & Ventilate: Clear the immediate area.[1] Nitro compounds can be respiratory irritants (H335).[1][2][3][4]

  • PPE: Don Nitrile gloves (double gloved recommended, >0.11mm), safety goggles, and a lab coat.[1] Use a P95/N95 respirator if dust is visible.[1]

  • Containment: Do NOT sweep dry.[1] Dry sweeping generates static and dust.[1]

  • Cleanup:

    • Cover the spill with a wet paper towel (water or ethanol) to phlegmatize the powder.[1]

    • Scoop the wet slurry using a plastic scoop (non-sparking).[1]

    • Place into the HDPE waste jar.

    • Wipe surface with soap and water; dispose of wipes in the same hazardous waste container.[1]

References

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (40 CFR Part 261).[1] Washington, D.C.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12300057 (4-Chloro-1-methyl-5-nitro-1H-pyrazole).[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] (Reference for Energetic/Nitro Group Handling).

Sources

Personal protective equipment for handling 4-chloro-1-methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 4-chloro-1-methyl-5-nitro-1H-pyrazole (CAS 10466-96-3) as a High-Hazard Dermal Toxin and Specific Target Organ Toxicant .[1][2]

Unlike generic pyrazole intermediates, the 5-nitro and 4-chloro substitution pattern significantly enhances lipophilicity and biological reactivity.[1][2] This compound is classified as Toxic in contact with skin (H311) and causes Serious Eye Damage (H318) . Standard laboratory nitrile gloves (0.11 mm) may offer insufficient protection times against solution-phase exposure.

Critical Directive: All solid-phase handling must occur within a certified chemical fume hood or a powder containment balance enclosure. Zero-skin-contact protocols are mandatory.[1][2][3]

Risk Assessment & Hazard Identification

This compound presents a multi-vector threat profile. The nitro group facilitates transdermal absorption, while the chlorination adds to its persistence and potential for irritation.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Dermal) H311 Toxic in contact with skin.[1][2]CRITICAL: Rapid absorption possible. Double-gloving is mandatory.
Eye Damage H318 Causes serious eye damage.[4][5]Corrosive potential.[4][6][7] Safety glasses are insufficient; chemical goggles or face shields are required.
STOT - Repeated H372 Causes damage to organs (Spleen, Thyroid).[1][2]Long-term cumulative risk. Do not rely on odor thresholds; use engineering controls.
Acute Toxicity (Oral) H302 Harmful if swallowed.[6]Strict hygiene: Wash hands immediately after doffing PPE.
Aquatic Toxicity H412 Harmful to aquatic life (Long-lasting).Zero-discharge policy. All rinsates must be collected.

Personal Protective Equipment (PPE) Matrix

Rationale: The combination of skin toxicity and eye damage potential dictates a "Level B" modified laboratory protection scheme.

PPE Selection Protocol[4][10]
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection (Primary) High-Grade Nitrile or Laminate Spec: Minimum thickness 0.11 mm (4 mil) for solids; 0.2 mm (8 mil) for solutions.[1][2] Rationale: Nitro-aromatics can permeate thin nitrile. Inspect for pinholes via air-inflation test before donning.
Hand Protection (Secondary) Long-cuff Nitrile Spec: Under-glove.[1][2] Rationale: Provides a second barrier and covers the wrist gap between the lab coat and primary glove.
Eye & Face Chemical Goggles (Indirect Vent) Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant. Rationale: H318 classification indicates risk of irreversible corneal damage. Face shield required if handling >5g of powder outside a closed system.
Respiratory N95/P100 or Fume Hood Spec: NIOSH N95 (minimum) if outside hood. Rationale: Prevent inhalation of dusts which may cause systemic toxicity via mucous membranes.
Body Tyvek® Lab Coat / Apron Spec: Chemical-resistant apron over standard cotton lab coat. Rationale: Cotton absorbs liquids, keeping toxins against the skin. An impervious apron prevents this "poultice effect."

Operational Protocol: Handling & Synthesis

Expert Insight: This compound has a melting point range of approx. 67-70°C. High-friction handling (grinding) or proximity to heating mantles can induce melting, changing the hazard from a dust to a sticky, highly penetrating liquid.[1][2]

Step-by-Step Workflow
  • Engineering Control Verification:

    • Verify fume hood face velocity is >100 fpm (0.5 m/s).

    • Clear the hood deck of incompatible materials (strong oxidizers, strong bases).[8]

  • Weighing Procedure (Solid Phase):

    • Do not weigh on an open bench. Use a balance inside the hood or a powder enclosure.

    • Use an anti-static weighing boat to prevent "fly-away" powder.

    • Self-Validating Step: Wipe the exterior of the reagent bottle with a solvent-dampened tissue before returning it to storage. Check the tissue for yellow discoloration (indicative of nitro-compound residue).

  • Reaction Setup (Solution Phase):

    • Dissolve the solid immediately upon transfer to the reaction vessel to minimize dust potential.

    • If using syringes for transfer of stock solutions, use Luer-lock fittings to prevent needle pop-off and aerosolization.[1][2]

  • Decontamination:

    • Wipe down all surfaces with ethanol or acetone, followed by a soap-water wash.[1][2]

    • Dispose of wipes as hazardous solid waste.

Emergency Response Logic

In the event of exposure, immediate action is critical to prevent systemic absorption.[8][9]

Diagram 1: Exposure Response Decision Tree

ExposureResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Toxic - H311) Type->Skin Eye EYE CONTACT (Corrosive - H318) Type->Eye Inhal INHALATION (Resp. Irritant) Type->Inhal ActionSkin 1. Doff contaminated clothing immediately 2. Wash with soap & water (15 min) 3. Do NOT use solvents (enhances absorption) Skin->ActionSkin ActionEye 1. Flush with water/eyewash (15 min) 2. Hold eyelids open 3. Remove contact lenses if easy Eye->ActionEye ActionInhal 1. Move to fresh air 2. Support breathing if necessary Inhal->ActionInhal Medical SEEK IMMEDIATE MEDICAL ATTENTION Show SDS (CAS 10466-96-3) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Decision logic for immediate response to 4-chloro-1-methyl-5-nitro-1H-pyrazole exposure events. Priority is decontamination followed by medical intervention.[1][2]

Waste Disposal Strategy

Environmental Alert: This compound is harmful to aquatic life with long-lasting effects (H412). Under no circumstances should it be disposed of down the drain.

Diagram 2: Waste Stream Management

WasteDisposal Waste Chemical Waste Generated Type Classify State Waste->Type Solid Solid Waste (Powder, Wipes, Gloves) Type->Solid Liquid Liquid Waste (Mother Liquor, Rinsate) Type->Liquid Container1 Double-Bagged Solids Container Solid->Container1 Container2 Halogenated Organic Solvent Waste Carboy Liquid->Container2 Label Label: 'Toxic, Halogenated' List CAS: 10466-96-3 Container1->Label Container2->Label Dest High-Temp Incineration (with Scrubber) Label->Dest

Caption: Compliant disposal workflow ensuring segregation of halogenated organics for incineration.

Disposal Steps:

  • Segregation: Do not mix with non-halogenated solvents. The chlorine atom requires specific incineration protocols to prevent dioxin formation.

  • Labeling: Clearly mark containers with "TOXIC" and "HALOGENATED."

  • Destruction: The only acceptable destruction method is high-temperature incineration equipped with an afterburner and scrubber system.

References

  • PubChem. (n.d.). Compound Summary: 4-Chloro-1-methyl-5-nitro-1H-pyrazole (CID 13844024).[1][2] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Nitro-pyrazole derivatives. Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.